Adatanserin Hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
Número CAS |
144966-96-1 |
|---|---|
Fórmula molecular |
C21H32ClN5O |
Peso molecular |
406.0 g/mol |
Nombre IUPAC |
N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]adamantane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H31N5O.ClH/c27-19(21-13-16-10-17(14-21)12-18(11-16)15-21)22-4-5-25-6-8-26(9-7-25)20-23-2-1-3-24-20;/h1-3,16-18H,4-15H2,(H,22,27);1H |
Clave InChI |
PPHCXMVJHQJEAK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=CC=N5.Cl |
Apariencia |
Solid powder |
Otros números CAS |
144966-96-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
127266-56-2 (Parent) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
adatanserin N-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)tricyclo(3.3.1.1)decane-1-carboxamide WY 50324 WY 50324 dihydrochloride WY-50324 |
Origen del producto |
United States |
Foundational & Exploratory
Adatanserin Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adatanserin Hydrochloride (formerly WY-50,324) is a synthetic compound recognized for its dual activity at serotonin (B10506) (5-HT) receptors. It exhibits a high affinity as a partial agonist at the 5-HT1A receptor and moderate affinity as an antagonist at the 5-HT2A receptor. This unique pharmacological profile has positioned Adatanserin as a subject of interest for its potential anxiolytic, antidepressant, and neuroprotective effects. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and drug development efforts.
Introduction
Adatanserin is an adamantyl aryl-piperazine derivative that has been characterized as a mixed 5-HT1A receptor partial agonist and 5-HT2A and 5-HT2C receptor antagonist[1]. While its development as an antidepressant was not pursued, its distinct mechanism of action continues to be of scientific interest[1]. This document serves as a comprehensive resource on the molecular pharmacology of this compound, detailing its interaction with key serotonin receptors and the subsequent downstream signaling cascades.
Core Mechanism of Action: Dual Serotonergic Modulation
Adatanserin's primary mechanism of action lies in its bimodal interaction with two critical serotonin receptor subtypes:
-
5-HT1A Receptor Partial Agonism: Adatanserin binds with high affinity to the 5-HT1A receptor, where it acts as a partial agonist.[2][3] This means it elicits a submaximal response compared to the endogenous full agonist, serotonin. This partial agonism is thought to contribute to its anxiolytic and antidepressant-like effects by modulating the activity of the serotonergic system.
-
5-HT2A Receptor Antagonism: The compound also acts as an antagonist at 5-HT2A receptors, binding with moderate affinity to block the effects of serotonin at this site.[2][3] This antagonistic activity is believed to be responsible for its neuroprotective properties, particularly in mitigating ischemia-induced glutamatergic excitotoxicity[1].
Quantitative Pharmacological Data
The binding affinities of this compound for its primary molecular targets have been determined through radioligand binding assays. The key quantitative data are summarized in the table below.
| Target Receptor | Ligand | Parameter | Value (nM) |
| 5-HT1A | Adatanserin | Ki | 1[1][2][3] |
| 5-HT2 | Adatanserin | Ki | 73[1][2][3] |
Signaling Pathways
The dual activity of Adatanserin at 5-HT1A and 5-HT2A receptors initiates distinct intracellular signaling cascades.
5-HT1A Receptor Signaling Pathway (Partial Agonism)
As a Gi/o-coupled receptor, the activation of the 5-HT1A receptor by Adatanserin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein βγ subunits can also lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization, and can modulate other signaling pathways such as the MAPK/ERK cascade.
Caption: Adatanserin partial agonism at the 5-HT1A receptor.
5-HT2A Receptor Signaling Pathway (Antagonism)
Adatanserin acts as an antagonist at the Gq/11-coupled 5-HT2A receptor. By blocking the binding of serotonin, it prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This blockade prevents the subsequent release of intracellular calcium and the activation of protein kinase C (PKC).
Caption: Adatanserin antagonism at the 5-HT2A receptor.
Experimental Protocols
The pharmacological profile of this compound has been established through a series of in vitro and in vivo experiments. Below are detailed methodologies for the key assays cited.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of Adatanserin for its target receptors.
-
Objective: To quantify the affinity of Adatanserin for 5-HT1A and 5-HT2A receptors.
-
Materials:
-
Membrane preparations from cells expressing human recombinant 5-HT1A or 5-HT2A receptors, or from rat brain tissue (e.g., hippocampus for 5-HT1A, cortex for 5-HT2A).
-
Radioligand for 5-HT1A: [3H]8-OH-DPAT.
-
Radioligand for 5-HT2A: [3H]Ketanserin.
-
This compound solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Non-specific binding control (e.g., a high concentration of a known ligand like serotonin or a specific antagonist).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the receptor membrane preparations with the radioligand and varying concentrations of Adatanserin in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of Adatanserin that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
In Vivo Models for Functional Activity
-
Objective: To assess the in vivo 5-HT1A partial agonist activity of Adatanserin.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Administer Adatanserin at various doses to the rats.
-
Observe and score the animals for behavioral signs of serotonin syndrome, which may include forepaw treading, flat body posture, and head weaving.
-
A partial agonist like Adatanserin is expected to induce a less intense syndrome compared to a full 5-HT1A agonist.
-
-
Objective: To evaluate the in vivo 5-HT2A antagonist activity of Adatanserin.
-
Animals: Male mice or rats.
-
Procedure:
-
Pre-treat the animals with various doses of Adatanserin or vehicle.
-
After a set pre-treatment time, administer a 5-HT2A receptor agonist such as quipazine (B1207379) or DOI (2,5-dimethoxy-4-iodoamphetamine).
-
Observe and count the number of head shakes over a defined period.
-
Effective 5-HT2A antagonism by Adatanserin will result in a dose-dependent reduction in the number of head shakes induced by the agonist.
-
In Vitro Model for Neuroprotection
-
Objective: To investigate the neuroprotective effects of Adatanserin by measuring its ability to attenuate the release of excitatory amino acids during ischemic conditions.
-
Materials:
-
Rat hippocampal slices.
-
Artificial cerebrospinal fluid (aCSF).
-
Apparatus for inducing in vitro ischemia (e.g., by oxygen-glucose deprivation).
-
Adatanserin solutions.
-
HPLC for measuring glutamate (B1630785) and GABA concentrations in the superfusate.
-
-
Procedure:
-
Prepare acute hippocampal slices from rat brains.
-
Perfuse the slices with aCSF.
-
Induce ischemia by switching to a glucose-free aCSF saturated with 95% N2/5% CO2.
-
Apply Adatanserin at various concentrations before and during the ischemic period.
-
Collect samples of the superfusate at regular intervals.
-
Measure the concentrations of glutamate and GABA in the samples using HPLC.
-
A neuroprotective effect is indicated by a significant attenuation of the ischemia-induced increase in glutamate and GABA efflux in the presence of Adatanserin.[4]
-
Conclusion
This compound possesses a compelling dual mechanism of action, characterized by partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors. This unique pharmacological profile, supported by quantitative binding data and functional assays, underscores its potential as a modulator of the serotonergic system with possible therapeutic applications in anxiety, depression, and neuroprotection. The detailed methodologies and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and scientists in the field of neuropharmacology and drug development to further explore the therapeutic potential of Adatanserin and similar compounds.
References
- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of glutamate release from rat hippocampal slices during in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Adatanserin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis pathway for Adatanserin Hydrochloride, a potent and selective ligand for serotonin (B10506) receptors with potential applications in the treatment of central nervous system disorders. Adatanserin acts as a partial agonist at the 5-HT1A receptor and an antagonist at 5-HT2A and 5-HT2C receptors. This document details the chemical reactions, intermediates, and experimental protocols involved in its synthesis, presenting quantitative data in a structured format and visualizing key pathways and workflows.
Core Synthesis Pathway
The most common and well-documented synthesis of Adatanserin follows a convergent approach. The synthesis can be logically divided into three main stages:
-
Formation of the Piperazinylpyrimidine Intermediate: This stage involves the coupling of piperazine (B1678402) with a pyrimidine (B1678525) derivative.
-
Introduction of the Ethylamine (B1201723) Side Chain: An ethylamine moiety is attached to the piperazine ring, often using a protected form of the amine.
-
Final Amide Coupling and Salt Formation: The terminal amine of the side chain is coupled with 1-adamantanecarboxylic acid, followed by conversion to the hydrochloride salt.
A detailed, step-by-step synthesis is outlined below.
Experimental Protocols
The following protocols are based on established synthetic methods for Adatanserin and its key intermediates.
Step 1: Synthesis of 2-(1-Piperazinyl)pyrimidine (B151936) (Intermediate 3)
This initial step involves the nucleophilic aromatic substitution of a chlorine atom on the pyrimidine ring with piperazine.
-
Reaction: 2-Chloropyrimidine (1) reacts with an excess of piperazine (2) to yield 2-(1-piperazinyl)pyrimidine (3).
-
Reagents and Conditions:
-
2-Chloropyrimidine (1)
-
Piperazine (2) (typically a large excess to act as both reactant and base)
-
Solvent: Ethanol (B145695) or Isopropanol
-
Temperature: Reflux (80-120 °C)
-
Reaction Time: 4-6 hours
-
-
Work-up and Purification:
-
The reaction mixture is cooled, and the excess piperazine is removed under reduced pressure.
-
The residue is taken up in water and extracted with a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate (B86663), filtered, and concentrated in vacuo to afford the crude product.
-
Purification is typically achieved by column chromatography on silica (B1680970) gel or by recrystallization.
-
Step 2: Synthesis of N-[2-[4-(2-Pyrimidinyl)-1-piperazinyl]ethyl]phthalimide (Intermediate 5)
This step introduces the protected ethylamine side chain via alkylation of the piperazinylpyrimidine intermediate.
-
Reaction: 2-(1-Piperazinyl)pyrimidine (3) is alkylated with N-(2-bromoethyl)phthalimide (4).
-
Reagents and Conditions:
-
2-(1-Piperazinyl)pyrimidine (3)
-
N-(2-Bromoethyl)phthalimide (4)
-
Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Solvent: Acetonitrile or Dimethylformamide (DMF)
-
Temperature: 80-100 °C
-
Reaction Time: 12-18 hours
-
-
Work-up and Purification:
-
After cooling, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 3: Synthesis of 1-Amino-2-[4-(2-pyrimidinyl)piperazin-1-yl]ethane (Intermediate 6)
The phthalimide (B116566) protecting group is removed to liberate the primary amine.
-
Reaction: Deprotection of N-[2-[4-(2-Pyrimidinyl)-1-piperazinyl]ethyl]phthalimide (5) using hydrazine.
-
Reagents and Conditions:
-
N-[2-[4-(2-Pyrimidinyl)-1-piperazinyl]ethyl]phthalimide (5)
-
Hydrazine hydrate (B1144303) (N₂H₄·H₂O)
-
Solvent: Ethanol
-
Temperature: Reflux
-
Reaction Time: 2-4 hours
-
-
Work-up and Purification:
-
The reaction mixture is cooled, and the precipitated phthalhydrazide (B32825) is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude amine.
-
The product is often used in the next step without further purification, or it can be purified by vacuum distillation or column chromatography.
-
Step 4: Synthesis of Adatanserin (N-[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethyl]adamantane-1-carboxamide)
The final step is the amide bond formation between the primary amine and 1-adamantanecarbonyl chloride.
-
Reaction: Amide coupling of 1-Amino-2-[4-(2-pyrimidinyl)piperazin-1-yl]ethane (6) with 1-Adamantanecarbonyl chloride.
-
Reagents and Conditions:
-
1-Amino-2-[4-(2-pyrimidinyl)piperazin-1-yl]ethane (6)
-
1-Adamantanecarbonyl chloride
-
Base: Triethylamine (Et₃N) or another non-nucleophilic base
-
Solvent: Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Temperature: 0 °C to room temperature
-
Reaction Time: 2-3 hours
-
-
Work-up and Purification:
-
The reaction mixture is washed successively with dilute aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude Adatanserin is purified by column chromatography on silica gel or by recrystallization.
-
Step 5: Formation of this compound
The free base of Adatanserin is converted to its hydrochloride salt to improve its solubility and stability.
-
Reaction: Treatment of Adatanserin free base with hydrochloric acid.
-
Reagents and Conditions:
-
Adatanserin free base
-
Hydrochloric acid (typically as a solution in a suitable solvent like ethanol or diethyl ether)
-
Solvent: Ethanol, isopropanol, or diethyl ether
-
Temperature: Room temperature
-
-
Work-up and Purification:
-
The hydrochloride salt typically precipitates from the solution upon addition of HCl.
-
The solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are representative and can vary based on the specific reaction scale and conditions.
| Step | Reactants | Product | Solvent(s) | Reagent(s) | Typical Yield (%) |
| 1 | 2-Chloropyrimidine, Piperazine | 2-(1-Piperazinyl)pyrimidine | Ethanol/Isopropanol | - | 75-85 |
| 2 | 2-(1-Piperazinyl)pyrimidine, N-(2-Bromoethyl)phthalimide | N-[2-[4-(2-Pyrimidinyl)-1-piperazinyl]ethyl]phthalimide | Acetonitrile/DMF | K₂CO₃ or Et₃N | 80-90 |
| 3 | N-[2-[4-(2-Pyrimidinyl)-1-piperazinyl]ethyl]phthalimide | 1-Amino-2-[4-(2-pyrimidinyl)piperazin-1-yl]ethane | Ethanol | Hydrazine hydrate | 85-95 |
| 4 | 1-Amino-2-[4-(2-pyrimidinyl)piperazin-1-yl]ethane, 1-Adamantanecarbonyl chloride | Adatanserin | Dichloromethane/THF | Et₃N | 70-80 |
| 5 | Adatanserin | This compound | Ethanol/Ether | HCl | >95 |
Mandatory Visualizations
Synthesis Pathway of this compound
Caption: Convergent synthesis pathway for this compound.
Experimental Workflow for Adatanserin Synthesis
Caption: General experimental workflow for the synthesis of Adatanserin HCl.
Signaling Pathway of Adatanserin at Serotonin Receptors
Caption: Adatanserin's dual mechanism on 5-HT1A and 5-HT2A receptor signaling.
what is Adatanserin Hydrochloride's receptor binding profile
An In-depth Technical Guide on the Receptor Binding Profile of Adatanserin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic compound recognized for its significant interaction with the serotonin (B10506) receptor system. This document provides a detailed technical overview of its receptor binding profile, focusing on its affinities for various neurotransmitter receptors. Quantitative binding data are presented, along with the experimental methodologies used for their determination. Furthermore, the downstream signaling pathways associated with Adatanserin's primary receptor interactions are elucidated through graphical representations.
Introduction
This compound, also known as WY-50,324 or SEB-324, is an adamantyl aryl-piperazine derivative that has been investigated for its potential as an anxiolytic and antidepressant agent. Its pharmacological activity is primarily attributed to its dual action on key serotonin (5-HT) receptors. Understanding the nuanced receptor binding profile of Adatanserin is crucial for elucidating its mechanism of action and for the rational design of future therapeutic agents targeting the serotonergic system.
Receptor Binding Profile of this compound
The receptor binding affinity of this compound has been characterized primarily at serotonin receptors, with additional data indicating its selectivity over other neurotransmitter receptor types. The affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity.
Data Presentation
The following tables summarize the quantitative receptor binding data for this compound.
Table 1: Serotonin Receptor Binding Affinities of this compound
| Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nM) | Reference |
| 5-HT₁ₐ | [³H]8-OH-DPAT | Rat Hippocampus | 1 | [1] |
| 5-HT₂ | [³H]Ketanserin | Rat Frontal Cortex | 73 | [1] |
Note: The 5-HT₂ binding assay does not differentiate between 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C subtypes.
Table 2: Selectivity Profile of this compound
| Receptor/Transporter | Radioligand | Tissue Source | Kᵢ (nM) or % Inhibition @ 1µM | Reference |
| Dopamine (B1211576) D₂ | [³H]Spiperone | Rat Striatum | 708 | [1] |
Based on its binding affinities, Adatanserin is characterized as a high-affinity 5-HT₁ₐ receptor partial agonist and a moderate-affinity 5-HT₂ receptor antagonist.[1] It displays significantly lower affinity for the dopamine D₂ receptor, indicating a degree of selectivity for the serotonin system.
Experimental Protocols
The determination of receptor binding affinities for this compound was conducted using in vitro radioligand binding assays. The following is a detailed description of the methodologies adapted from the primary literature.[1]
Radioligand Binding Assays
Objective: To determine the in vitro affinity of this compound for 5-HT₁ₐ and 5-HT₂ receptors.
3.1.1. Materials and Reagents
-
Test Compound: this compound
-
Radioligands:
-
[³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT) for 5-HT₁ₐ receptors.
-
[³H]Ketanserin for 5-HT₂ receptors.
-
-
Tissue Preparations:
-
Rat hippocampus for 5-HT₁ₐ receptor binding.
-
Rat frontal cortex for 5-HT₂ receptor binding.
-
-
Buffers and Solutions:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Incubation buffer containing appropriate ions (e.g., Mg²⁺, Ca²⁺)
-
Wash buffer (ice-cold Tris-HCl)
-
-
Apparatus:
-
Homogenizer
-
Centrifuge
-
Filtration apparatus (e.g., Brandel Cell Harvester)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter
-
96-well microplates
-
3.1.2. Experimental Workflow
The following diagram illustrates the general workflow for the competitive radioligand binding assay used to determine the Kᵢ of Adatanserin.
Figure 1: General workflow for the radioligand binding assay.
3.1.3. Detailed Procedure
-
Membrane Preparation:
-
The specific brain region (hippocampus for 5-HT₁ₐ, frontal cortex for 5-HT₂) is dissected from male Sprague-Dawley rats.
-
The tissue is homogenized in ice-cold Tris-HCl buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in the assay buffer at a specific protein concentration.
-
-
Competitive Binding Assay:
-
The assay is performed in 96-well microplates in a final volume of 250 µL.
-
To each well, the following are added in order:
-
100 µL of assay buffer
-
50 µL of Adatanserin solution at various concentrations (typically in triplicate).
-
50 µL of the specific radioligand ([³H]8-OH-DPAT for 5-HT₁ₐ or [³H]Ketanserin for 5-HT₂) at a fixed concentration (usually near its K₋ value).
-
50 µL of the membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin for 5-HT₁ₐ, 1 µM mianserin (B1677119) for 5-HT₂).
-
The plates are incubated at a specific temperature (e.g., 37°C for 5-HT₁ₐ, 25°C for 5-HT₂) for a set duration to reach equilibrium (e.g., 15-30 minutes).
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The filters are then placed in scintillation vials with scintillation cocktail.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of Adatanserin that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/K₋)
-
Where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
-
Signaling Pathways
Adatanserin's dual pharmacological action as a 5-HT₁ₐ partial agonist and a 5-HT₂ₐ antagonist results in distinct effects on intracellular signaling cascades.
5-HT₁ₐ Receptor Partial Agonism
5-HT₁ₐ receptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gᵢ/Gₒ. As a partial agonist, Adatanserin binds to the 5-HT₁ₐ receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin.
The primary signaling pathway affected by 5-HT₁ₐ receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.
Figure 2: Adatanserin's partial agonism at the 5-HT₁ₐ receptor.
5-HT₂ₐ Receptor Antagonism
5-HT₂ₐ receptors are GPCRs that couple to the Gq/₁₁ family of G-proteins. Activation of this pathway by serotonin typically leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
As an antagonist, Adatanserin binds to the 5-HT₂ₐ receptor but does not activate it. Instead, it blocks the binding of the endogenous agonist, serotonin, thereby preventing the downstream signaling cascade.
Figure 3: Adatanserin's antagonism at the 5-HT₂ₐ receptor.
Conclusion
This compound exhibits a distinct receptor binding profile characterized by high affinity for the 5-HT₁ₐ receptor, where it acts as a partial agonist, and moderate affinity for the 5-HT₂ receptor, where it functions as an antagonist. This dual mechanism of action suggests a complex modulation of the serotonergic system, which likely underlies its observed anxiolytic and antidepressant-like effects in preclinical models. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of neuropharmacology and drug development. Further studies to elucidate the binding affinities across a broader range of receptor subtypes and to quantify the functional consequences of its partial agonism are warranted to fully understand the therapeutic potential of Adatanserin and similar compounds.
References
Adatanserin Hydrochloride: A Technical Overview of its Discovery and Preclinical Development
An in-depth guide for researchers and drug development professionals.
Abstract
Adatanserin Hydrochloride (formerly WY-50,324) is a novel psychoactive compound identified and initially developed by Wyeth (later acquired by Pfizer) for its potential as a combined anxiolytic and antidepressant agent. Its mechanism of action involves a dual activity profile, acting as a high-affinity partial agonist at the serotonin (B10506) 1A (5-HT1A) receptor and a moderate affinity antagonist at the 5-HT2A and 5-HT2C receptors. Despite promising preclinical findings, the development of Adatanserin was discontinued (B1498344) and it was never commercialized. This technical guide provides a comprehensive history of its discovery and development, detailing its pharmacological profile, synthesis, and the preclinical studies that characterized its therapeutic potential.
Introduction
The quest for novel therapeutics for anxiety and depressive disorders has been a significant focus of psychiatric drug discovery. A prevailing hypothesis in the late 20th century centered on the modulation of the serotonin (5-HT) system. Adatanserin emerged from a drug discovery program at Wyeth-Ayerst Research aimed at developing compounds with a dual-action mechanism targeting both 5-HT1A and 5-HT2 receptors, a profile believed to offer a broader spectrum of efficacy and a potentially faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs).
Discovery and Development History
Adatanserin was synthesized and characterized as part of a series of adamantyl aryl- and heteroarylpiperazine derivatives. The lead compound, designated WY-50,324, was selected for further development based on its promising in vitro and in vivo preclinical profile. Research published in 1999 detailed the structure-activity relationship (SAR) studies that led to its identification.
The development of this compound was undertaken by Wyeth.[1] However, its development was ultimately discontinued.[2][3] The specific reasons for the discontinuation have not been publicly disclosed, and there is no publicly available information regarding any clinical trials conducted with Adatanserin. The highest phase of development reached appears to be preclinical evaluation for anxiety and depressive disorders.[4]
Mechanism of Action
Adatanserin exhibits a dual mechanism of action on the serotonin system:
-
5-HT1A Receptor Partial Agonism: It acts as a partial agonist at the 5-HT1A receptor, which is thought to contribute to its anxiolytic and antidepressant effects.[2][5][6]
-
5-HT2A and 5-HT2C Receptor Antagonism: It also functions as an antagonist at 5-HT2A and 5-HT2C receptors.[2][3] Blockade of 5-HT2A receptors, in particular, has been linked to potential neuroprotective effects against ischemia-induced glutamatergic excitotoxicity.[2][4]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways modulated by Adatanserin.
Quantitative Preclinical Data
The following tables summarize the available quantitative data for this compound.
Table 1: Receptor Binding Affinities
| Receptor | Ki (nM) | Reference(s) |
| 5-HT1A | 1 | [5][6] |
| 5-HT2 | 73 | [5][6] |
Table 2: In Vivo Preclinical Efficacy
| Animal Model | Species | Effect | Reference(s) |
| Animal Conflict Model | Not Specified | Significant Anxiolytic Activity | [5][6] |
| Rat Serotonin Syndrome | Rat | Partial 5-HT1A Agonist Activity | [5] |
| Quipazine- and DOI-induced Head Shake | Rat | 5-HT2 Antagonist Activity | [5] |
Synthesis
The synthesis of Adatanserin is a multi-step process.[2] A general outline is provided below.
Experimental Workflow for Adatanserin Synthesis
Detailed Experimental Protocols
Preclinical Pharmacology
Adatanserin's preclinical pharmacological profile was characterized through a series of in vitro and in vivo studies.
In Vitro Studies
-
Receptor Binding Assays: These studies established the high affinity of Adatanserin for the 5-HT1A receptor and moderate affinity for the 5-HT2 receptor.[5][6]
In Vivo Studies
-
Animal Conflict Model: This model, used to assess anxiolytic potential, demonstrated significant activity for Adatanserin.[5][6]
-
Rat Serotonin Syndrome: This model confirmed the partial agonist activity of Adatanserin at the 5-HT1A receptor in vivo.[5]
-
Quipazine- and DOI-induced Head Shake Paradigm: This model demonstrated the 5-HT2 receptor antagonist activity of Adatanserin in vivo.[5]
Detailed experimental protocols for these specific preclinical studies as they were applied to Adatanserin are not available in published literature.
Clinical Development
There is no publicly available information on any clinical trials (Phase I, II, or III) conducted with this compound. No clinical trial identifiers (e.g., NCT numbers) are associated with this compound in public registries.
Discontinuation
The development of this compound was discontinued by Wyeth. The specific reasons for this decision have not been publicly disclosed.
Conclusion
This compound was a promising preclinical candidate with a novel dual-action mechanism targeting both 5-HT1A and 5-HT2 receptors. Its discovery was based on a rational drug design approach to combine anxiolytic and antidepressant properties in a single molecule. While preclinical data demonstrated its intended pharmacological activity, the lack of publicly available clinical trial data and the undisclosed reasons for its discontinuation leave a significant gap in our understanding of its full therapeutic potential and potential liabilities. This technical guide summarizes the available scientific information on Adatanserin, providing a valuable resource for researchers in the field of psychopharmacology and drug discovery. The history of Adatanserin serves as a case study in the complexities of drug development, where promising preclinical findings do not always translate to clinical success.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Adatanserin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Synthesis and SAR of adatanserin: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Adatanserin Hydrochloride: A Technical Overview of its Pharmacological and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adatanserin Hydrochloride (also known as WY-50,324 and SEB-324) is a novel psychoactive compound recognized for its distinct dual-action mechanism targeting the serotonin (B10506) system.[1][2] It functions as a high-affinity partial agonist for the 5-HT1A receptor and a moderate-affinity antagonist for the 5-HT2A and 5-HT2C receptors.[1][2] This unique pharmacological profile garnered interest in its potential as an anxiolytic and antidepressant agent.[2] Developed by Wyeth, its progression was ultimately discontinued.[1][3] This guide provides a comprehensive technical overview of the available pharmacological and toxicological data on this compound, details key experimental methodologies relevant to its study, and illustrates its associated signaling pathways.
Pharmacology
Adatanserin's primary pharmacological activity is centered on its interaction with key serotonin receptors, which are integral to mood and behavior regulation.
Mechanism of Action
Adatanserin exhibits a dual mechanism of action. It acts as a partial agonist at the presynaptic and postsynaptic 5-HT1A receptors, which is a common target for anxiolytic and antidepressant medications.[2] Concurrently, it functions as an antagonist at 5-HT2A and 5-HT2C receptors.[1] This combined profile suggests a potential for therapeutic effects with a reduced side-effect profile compared to agents targeting only a single receptor subtype. The blockade of 5-HT2A receptors, in particular, has been linked to neuroprotective effects against ischemia-induced glutamatergic excitotoxicity.[1]
Pharmacodynamics
The pharmacodynamic properties of Adatanserin have been characterized primarily through in vitro receptor binding assays, which quantify its affinity for its molecular targets.
Table 1: In Vitro Receptor Binding Affinities of this compound
| Receptor Subtype | Binding Affinity (Ki) | Description |
|---|---|---|
| 5-HT1A | 1 nM | High affinity.[2] |
| 5-HT2 | 73 nM | Moderate affinity.[2] |
Note: The 5-HT2 Ki value represents a combined affinity, with specific actions identified as antagonism at 5-HT2A and 5-HT2C subtypes.[1]
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound, such as bioavailability, plasma half-life, clearance rate, and volume of distribution, are not extensively available in the public domain, likely due to the discontinuation of its development. The following table outlines the key parameters that are typically evaluated.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Bioavailability | Data not publicly available |
| Half-life (t½) | Data not publicly available |
| Volume of Distribution (Vd) | Data not publicly available |
| Plasma Protein Binding | Data not publicly available |
| Clearance (CL) | Data not publicly available |
| Primary Metabolism Route | Data not publicly available |
Toxicology and Safety Pharmacology
Comprehensive toxicological data for this compound are not available in publicly accessible literature. A standard preclinical toxicology program would typically include assessments of acute toxicity, repeat-dose toxicity, genotoxicity, and safety pharmacology.
Table 3: Summary of Toxicological Assessment
| Study Type | Endpoint | Result for this compound |
|---|---|---|
| Acute Toxicity | LD50 (Median Lethal Dose) | Data not publicly available |
| Repeat-Dose Toxicity | NOAEL (No-Observed-Adverse-Effect Level) | Data not publicly available |
| Genotoxicity | Ames Test, Chromosomal Aberration Assay | Data not publicly available |
| Safety Pharmacology | hERG Inhibition, CNS Effects (FOB), Cardiovascular, Respiratory | Data not publicly available |
Key Experimental Protocols
The following sections detail representative methodologies for evaluating a compound with a pharmacological profile similar to Adatanserin.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor.[4][5]
-
Objective: To quantify the binding affinity of the test compound by measuring its ability to displace a known radioligand from the 5-HT1A receptor.
-
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.[4]
-
Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).[4]
-
Non-specific Control: 10 µM Serotonin.[4]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[4]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]
-
Instrumentation: 96-well plates, cell harvester with glass fiber filters, liquid scintillation counter.[4][6]
-
-
Procedure:
-
Plate Setup: Add assay buffer, various concentrations of the test compound, and receptor membranes to the wells of a 96-well plate.[6]
-
Radioligand Addition: Add a fixed concentration of [³H]8-OH-DPAT to each well. For determining non-specific binding, add the non-specific control ligand instead of the test compound.
-
Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.[4]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.[4][6]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[4]
-
Counting: Place the dried filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[4]
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5]
Functional Assay for 5-HT2A Receptor Antagonism
This protocol outlines a cell-based functional assay to measure the antagonist activity of a test compound at the 5-HT2A receptor by quantifying changes in intracellular calcium.[7][8]
-
Objective: To determine the ability of the test compound to inhibit the functional response (calcium mobilization) induced by a known 5-HT2A agonist.
-
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[7]
-
Agonist: Serotonin (5-HT).[8]
-
Assay Principle: The 5-HT2A receptor couples to the Gq/G11 protein, which activates phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).[7]
-
Detection: A calcium-sensitive fluorescent dye and a fluorometric imaging plate reader.
-
-
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells in a 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of the test compound (potential antagonist) to the wells and incubate.
-
Agonist Challenge: Add a fixed concentration of serotonin (agonist) to stimulate the 5-HT2A receptors.
-
Signal Detection: Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a plate reader.[8]
-
-
Data Analysis: The antagonist activity is quantified by the ability of the test compound to reduce the calcium signal produced by the agonist. The IC50 value is calculated, representing the concentration of the antagonist that causes a 50% inhibition of the agonist's response.[7]
hERG Potassium Channel Assay (Safety Pharmacology)
This assay is a critical component of safety pharmacology to assess the risk of a compound causing QT interval prolongation and potentially lethal cardiac arrhythmias.[9][10]
-
Objective: To determine the potential of a test compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel.
-
Materials:
-
Procedure:
-
Cell Preparation: Isolate a single cell expressing hERG channels.
-
Patch-Clamp: Using the whole-cell voltage-clamp technique, establish a giga-ohm seal and record the baseline hERG current.[10]
-
Compound Application: Perfuse the cell with increasing concentrations of the test compound.
-
Current Measurement: Measure the hERG channel current at each concentration of the test compound.
-
-
Data Analysis: The percentage of hERG current inhibition at each compound concentration is calculated. An IC50 value is determined, which represents the concentration at which the compound inhibits 50% of the hERG channel activity.[10]
Functional Observational Battery (FOB) (Toxicology)
The FOB is a non-invasive screening procedure used to detect gross functional deficits in rodents following chemical exposure.[11][12]
-
Objective: To assess the potential neurotoxic effects of a compound by observing changes in behavior, autonomic function, and sensorimotor coordination.
-
Animals: Typically adult rats.[12]
-
Procedure:
-
Dosing: Administer the test compound to the animals via an appropriate route.[12]
-
Observation: At specified time points post-dosing, trained observers systematically score a range of endpoints.
-
Endpoints Assessed:
-
Home Cage Observations: Posture, activity level, convulsions.
-
Open Field Observations: Gait, arousal level, stereotypy, tremors.
-
Manipulative Observations: Sensorimotor responses (e.g., approach, touch, tail pinch), reflexes (e.g., pinna, corneal), grip strength, landing foot splay.
-
Autonomic Assessments: Body temperature, salivation, lacrimation, pupil size.[11][13]
-
-
-
Data Analysis: The scores and measurements from the treated groups are compared to a vehicle-treated control group to identify any significant, dose-dependent changes in neurological function.[14]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Adatanserin's partial agonism at 5-HT1A receptors leads to Gi/o protein activation.
Caption: Adatanserin blocks serotonin-mediated activation of the Gq/11 pathway via 5-HT2A.
Caption: A generalized workflow for the preclinical evaluation of a CNS-active compound.
References
- 1. Adatanserin - Wikipedia [en.wikipedia.org]
- 2. Synthesis and SAR of adatanserin: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adatanserin - AdisInsight [adisinsight.springer.com]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. innoprot.com [innoprot.com]
- 9. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 10. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mds-usa.com [mds-usa.com]
- 13. The functional observational battery in adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
A Technical Guide on the Potential Therapeutic Applications of Adatanserin Hydrochloride
Executive Summary: Adatanserin Hydrochloride (also known as WY-50,324 or SEB-324) is a novel psychoactive compound belonging to the adamantyl arylpiperazine class.[1] Its distinct pharmacological profile, characterized by a dual mechanism of action, has prompted investigations into its therapeutic potential, primarily for central nervous system disorders. Adatanserin acts as a high-affinity partial agonist at the serotonin (B10506) 5-HT1A receptor and a moderate-affinity antagonist at 5-HT2A and 5-HT2C receptors.[2][3][4] Preclinical studies have demonstrated significant anxiolytic, antidepressant, and neuroprotective effects.[2][4][5] Despite promising early-stage results and progression to Phase II clinical trials for anxiety, its development was ultimately discontinued (B1498344) by Wyeth.[4][6] This document provides a comprehensive technical overview of Adatanserin's pharmacology, preclinical evidence, and the experimental methodologies used in its evaluation.
Pharmacological Profile
Adatanserin's therapeutic potential is rooted in its unique interaction with key serotonin receptors implicated in mood and neuronal viability.
Mechanism of Action
Adatanserin is a mixed-activity ligand, exhibiting a dual pharmacological action:
-
5-HT1A Receptor Partial Agonism : It demonstrates high-affinity binding and partial agonist activity at the 5-HT1A receptor, a key target for anxiolytic and antidepressant agents.[1][2]
-
5-HT2A/5-HT2C Receptor Antagonism : The compound also acts as an antagonist at 5-HT2A and 5-HT2C receptors.[4][7] Blockade of the 5-HT2A receptor, in particular, is believed to mediate its neuroprotective effects against glutamatergic excitotoxicity.[4][5]
This dual profile suggests a synergistic potential, where 5-HT1A agonism could provide anxiolytic and antidepressant benefits, while 5-HT2 antagonism may contribute to these effects and offer neuroprotection.
Receptor Binding and Functional Activity
Quantitative analysis of Adatanserin's interaction with various receptors reveals a specific and potent binding profile. The data below also includes values for Thioadatanserin, a novel derivative, for comparison.
| Compound | Receptor | Activity Type | Binding Affinity / Potency | Citation |
| Adatanserin | 5-HT1A | Partial Agonist | Ki = 1 nM | [1][2][3][8] |
| 5-HT2 | Antagonist | Ki = 73 nM | [1][2][3][8] | |
| Dopamine D2 | Antagonist | Ki = 708 nM | [1] | |
| Thioadatanserin | 5-HTR1A | Partial Agonist | EC50 = 6.7 nM | [5][9] |
| 5-HTR2A | Antagonist | IC50 = 62.3 nM | [5][9] | |
| 5-HTR2C | Antagonist | IC50 > 3333 nM | [5][9] |
Potential Therapeutic Applications
Preclinical research has identified two primary areas of therapeutic potential for Adatanserin: mood disorders and neuroprotection.
Anxiolytic and Antidepressant Effects
Adatanserin has shown significant antidepressant-like and anxiolytic activity in established animal models.[1][2][8] Its efficacy in the animal conflict model was a key finding supporting its potential use in anxiety disorders.[3][8] The combined 5-HT1A partial agonism and 5-HT2 antagonism was the basis for its entry into clinical development as a potential treatment for both anxiety and depression.[8] However, the development program was halted after Phase II trials.[6]
Neuroprotective Properties
Adatanserin has demonstrated significant neuroprotective capabilities in a preclinical model of cerebral ischemia.[5] It has been shown to be effective against ischemia-induced glutamatergic excitotoxicity, an effect attributed to its blockade of the 5-HT2A receptor.[4][5] In a chemically-induced ischemia model using hippocampal slices, Adatanserin produced a dose-dependent reduction in the efflux of the excitatory amino acid glutamate (B1630785) and the inhibitory neurotransmitter GABA.[5]
This neuroprotective effect was comparable in magnitude to the full 5-HT1A agonist BAYx3702. However, the underlying mechanisms differ: Adatanserin's effect was reversed by a 5-HT2A/C agonist but not a 5-HT1A antagonist, confirming its action via 5-HT2A receptor blockade.[5]
| Compound | Concentration | Max. Attenuation of Glutamate Efflux | Max. Attenuation of GABA Efflux | Citation |
| Adatanserin | 100 nM | 72% | 81% | [5] |
| BAYx3702 | 100 nM | 73% | 69% | [5] |
Key Experimental Methodologies
The therapeutic potential of Adatanserin was defined through specific in vitro and in vivo experimental protocols.
In Vitro Ischemia Model for Neuroprotection
This protocol was designed to assess the ability of Adatanserin to protect neurons from ischemic damage.
-
Model System : Hippocampal slices from rats.[5]
-
Ischemia Induction : Chemical induction of ischemia was achieved using sodium azide (B81097) (NaN3) to induce anoxia, combined with aglycemia (absence of glucose).[5]
-
Procedure :
-
Hippocampal slices were prepared and stabilized.
-
Slices were exposed to the NaN3/aglycemia medium to simulate an ischemic event.
-
Adatanserin (in a dose-range of 10-1000 nM) was applied to the medium.[5]
-
The efflux (release) of endogenous amino acids, including glutamate, aspartate, and GABA, from the tissue was measured.[5]
-
To determine the mechanism of action, experiments were repeated in the presence of specific receptor antagonists (e.g., WAY-100635 for 5-HT1A) or agonists (e.g., DOI for 5-HT2A/C).[5]
-
References
- 1. Synthesis and SAR of adatanserin: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adatanserin - Wikipedia [en.wikipedia.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Adatanserin - AdisInsight [adisinsight.springer.com]
- 7. Adatanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of thioadatanserin and its dialkylated products as partial 5-HTR1A agonists and 5-HTR2A antagonists for potential use in depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Adatanserin Hydrochloride: A Technical Guide for Preclinical Anxiety and Depression Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adatanserin Hydrochloride (formerly WY-50,324) is a novel psychoactive compound that has demonstrated significant potential in preclinical research for the treatment of anxiety and depression. This technical guide provides an in-depth overview of Adatanserin, focusing on its mechanism of action, receptor binding profile, and preclinical efficacy. Detailed experimental protocols for key behavioral and neurochemical assays are provided to facilitate further research and development. This document is intended to serve as a comprehensive resource for scientists and professionals involved in the discovery and development of new treatments for mood and anxiety disorders.
Introduction
This compound is a synthetic molecule characterized by a dual mechanism of action, acting as a high-affinity partial agonist at the serotonin (B10506) 5-HT1A receptor and a moderate affinity antagonist at 5-HT2A and 5-HT2C receptors.[1][2] This unique pharmacological profile suggests its potential as both an anxiolytic and an antidepressant agent.[1] The compound was under development by Wyeth for depression but was not ultimately pursued for clinical use.[2] This guide summarizes the existing preclinical data on Adatanserin to support its further investigation.
Mechanism of Action
Adatanserin's therapeutic potential is rooted in its modulation of two key serotonin receptor subtypes implicated in the pathophysiology of anxiety and depression.
-
5-HT1A Receptor Partial Agonism: The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent downstream signaling changes.[1][3] As a partial agonist, Adatanserin provides a modulated activation of this receptor, which is thought to contribute to its anxiolytic and antidepressant effects without the risk of overstimulation associated with full agonists.[3]
-
5-HT2A/2C Receptor Antagonism: The 5-HT2A and 5-HT2C receptors are also GPCRs that, when activated by serotonin, lead to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][4][5] By blocking these receptors, Adatanserin can counteract the effects of excessive serotonin activity at these sites, a mechanism implicated in the therapeutic action of some atypical antipsychotics and antidepressants.[4]
The following diagram illustrates the proposed signaling pathways modulated by Adatanserin.
References
- 1. Synthesis and SAR of adatanserin: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis studies on the striatal dopamine and serotonin release in zitter mutant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Learned immobility explains the behavior of rats in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
neuroprotective effects of Adatanserin Hydrochloride
Effects of adatanserin (B1666604) on chemically-induced ischaemia in the rat hippocampal slice - ResearchGate In conclusion, the 5-HT(1A) receptor partial agonist 5-HT(2) receptor antagonist, adatanserin is able to attenuate ischemic amino acid efflux in a comparable manner to the full 5-HT(1A) agonist BAYx3702. However, in contrast to BAYx3702, adatanserin appears to produce it effects via blockade of the 5-HT(2A) receptor. This suggests that adatanserin may be an effective neuroprotectant, as has been previously demonstrated for full 5-HT(1A) receptor agonists such as BAYx3702. ... Using sodium azide (B81097) (NaN3)-induced anoxia plus aglycaemia as a model of chemically-induced ischemia in the hippocampal slice, we have evaluated the effects of the novel 5-HT(1A) partial agonist/5-HT(2) receptor antagonist adatanserin and the 5-HT(1A) receptor agonist BAYx3702 on the efflux of endogenous glutamate (B1630785), aspartate and GABA. BAYx3702 (10-1000 nM) produced a significant (P<0.05) dose-related attenuation of ischemic efflux of both glutamate and GABA with maximum decrease being
Methodological & Application
Application Notes and Protocols for Adatanserin Hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adatanserin Hydrochloride is a potent and selective ligand with a complex pharmacological profile, acting as a high-affinity partial agonist at the serotonin (B10506) 5-HT1A receptor and a moderate affinity antagonist at the 5-HT2A and 5-HT2C receptors.[1][2] This dual activity makes it a valuable tool for investigating the roles of these serotonin receptor subtypes in various physiological and pathological processes. These application notes provide a comprehensive guide for utilizing this compound in cell culture-based assays to characterize its activity and elucidate its mechanism of action.
Mechanism of Action
This compound's primary mechanism of action involves the modulation of two key serotonin receptor signaling pathways:
-
5-HT1A Receptor Partial Agonism: The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi/o. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As a partial agonist, Adatanserin binds to the 5-HT1A receptor and elicits a response that is lower than that of a full agonist.
-
5-HT2A Receptor Antagonism: The 5-HT2A receptor is a GPCR that couples to the Gαq/11 protein. Activation of this receptor stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) concentrations. As an antagonist, Adatanserin blocks the binding of agonists to the 5-HT2A receptor, thereby inhibiting this signaling pathway.[3]
Data Presentation
The following tables summarize the binding affinities and functional potencies of Adatanserin and its derivative, Thioadatanserin. This data is essential for designing and interpreting cell culture experiments.
Table 1: Receptor Binding Affinity of this compound
| Receptor | K_i_ (nM) | Reference |
| 5-HT1A | 1 | [4] |
| 5-HT2 | 73 | [4] |
Table 2: Functional Potency of Thioadatanserin (an Adatanserin derivative) in a β-Arrestin Recruitment Assay
| Receptor | Assay Type | Parameter | Value (nM) | Reference |
| 5-HT1A | Agonist Activity | EC_50_ | 6.7 | [5] |
| 5-HT2A | Antagonist Activity | IC_50_ | 62.3 | [5] |
| 5-HT2C | Antagonist Activity | IC_50_ | > 3333 | [5] |
Note: The data in Table 2 is for Thioadatanserin, a derivative of Adatanserin. While not identical, it provides a valuable estimation of the functional potency of Adatanserin in a cell-based assay.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Adatanserin and provide a general workflow for cell-based assays.
Caption: Signaling pathways of 5-HT1A and 5-HT2A receptors modulated by Adatanserin.
Caption: General experimental workflow for this compound cell-based assays.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solubility: this compound is sparingly soluble in aqueous solutions. For cell culture applications, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO).
-
Stock Solution Preparation (10 mM):
-
Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 405.98 g/mol .
-
Dissolve the powder in high-quality, sterile DMSO to achieve a final concentration of 10 mM.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in a suitable assay buffer or cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiments.
-
Protocol 1: 5-HT1A Receptor Activation Assay (cAMP Measurement)
This protocol is designed to measure the partial agonist activity of Adatanserin at the 5-HT1A receptor by quantifying changes in intracellular cAMP levels.
Materials:
-
Cell Line: A mammalian cell line stably expressing the human 5-HT1A receptor (e.g., HEK293-5HT1A, CHO-K1-5HT1A).[7][8][9]
-
This compound: Prepared as a stock solution in DMSO.
-
Full Agonist Control: Serotonin (5-HT) or 8-OH-DPAT.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
Forskolin (B1673556) (optional, for Gi-coupled receptor assays): To stimulate basal cAMP production.
-
Multi-well plates: 96-well or 384-well, white or black, depending on the assay kit's detection method.
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the 5-HT1A expressing cells into the multi-well plates at a predetermined optimal density.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the full agonist control in the assay buffer.
-
-
Assay:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the diluted compounds (Adatanserin, full agonist, and vehicle control) to the respective wells.
-
If using a Gi-coupled assay format that requires stimulation, add a fixed concentration of forskolin to all wells except the negative control.
-
Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
-
cAMP Measurement:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC_50_ value for Adatanserin.
-
Compare the maximal response of Adatanserin to that of the full agonist to determine its partial agonist activity.
-
Protocol 2: 5-HT2A Receptor Antagonist Assay (Calcium Flux Measurement)
This protocol measures the antagonist activity of Adatanserin at the 5-HT2A receptor by monitoring changes in intracellular calcium levels.[10][11]
Materials:
-
Cell Line: A mammalian cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1/5-HT2A, U2OS-5HT2A).[3][12][13]
-
This compound: Prepared as a stock solution in DMSO.
-
Agonist: Serotonin (5-HT).
-
Calcium Indicator Dye: Fluo-4 AM, Calcium-6, or a similar fluorescent calcium indicator.
-
Assay Buffer: HBSS supplemented with 20 mM HEPES.
-
Probenecid (optional): To prevent the efflux of the calcium indicator dye from the cells.
-
Multi-well plates: 96-well or 384-well, black with clear bottoms.
Procedure:
-
Cell Seeding:
-
Seed the 5-HT2A expressing cells into the black, clear-bottom multi-well plates and incubate overnight.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution according to the manufacturer's instructions, often including probenecid.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Addition (Antagonist Pre-incubation):
-
Prepare serial dilutions of this compound in the assay buffer.
-
After dye loading, wash the cells with assay buffer.
-
Add the diluted Adatanserin solutions to the wells and incubate for 15-30 minutes at room temperature in the dark.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of the 5-HT agonist at a concentration that elicits a submaximal response (e.g., EC_80_).
-
Place the plate in a fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading for a few seconds.
-
Add the 5-HT agonist solution to all wells simultaneously using the plate reader's injection system.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the logarithm of the Adatanserin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value for Adatanserin's antagonist activity.
-
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the ability of Adatanserin to either promote (as a partial agonist at 5-HT1A) or block (as an antagonist at 5-HT2A) the recruitment of β-arrestin to the receptor.
Materials:
-
Cell Line: A cell line engineered for a β-arrestin recruitment assay, co-expressing the target receptor (5-HT1A or 5-HT2A) fused to one component of a reporter system and β-arrestin fused to the complementary component (e.g., PathHunter® cells from DiscoveRx).
-
This compound: Prepared as a stock solution in DMSO.
-
Agonist: Serotonin (5-HT) or a selective agonist for the respective receptor.
-
Assay Buffer and Detection Reagents: Provided with the β-arrestin assay kit.
-
Multi-well plates: White, opaque 96-well or 384-well plates.
Procedure:
-
Cell Seeding:
-
Follow the cell seeding protocol provided by the manufacturer of the β-arrestin assay cell line.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the agonist in the assay buffer.
-
-
Assay (Agonist Mode for 5-HT1A):
-
Add the diluted Adatanserin solutions to the wells containing the 5-HT1A expressing cells.
-
Incubate the plate at room temperature or 37°C for the time specified in the kit protocol (typically 60-90 minutes).
-
-
Assay (Antagonist Mode for 5-HT2A):
-
Add the diluted Adatanserin solutions to the wells containing the 5-HT2A expressing cells and pre-incubate for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of the 5-HT agonist (e.g., EC_80_) to the wells.
-
Incubate the plate for the recommended time.
-
-
Signal Detection:
-
Add the detection reagents provided with the kit to each well.
-
Incubate for the specified time to allow the signal to develop.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
For the agonist assay (5-HT1A), plot the signal against the logarithm of the Adatanserin concentration to determine the EC_50_.
-
For the antagonist assay (5-HT2A), plot the signal against the logarithm of the Adatanserin concentration to determine the IC_50_.
-
Conclusion
These application notes and protocols provide a framework for the in vitro characterization of this compound in cell culture assays. By carefully selecting the appropriate cell lines and assay formats, researchers can effectively investigate the compound's partial agonist activity at the 5-HT1A receptor and its antagonist activity at the 5-HT2A receptor. The provided quantitative data, signaling pathway diagrams, and detailed experimental procedures will aid in the design and execution of robust and reproducible experiments, ultimately contributing to a deeper understanding of the pharmacology of this compound.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Adatanserin - Wikipedia [en.wikipedia.org]
- 3. genscript.com [genscript.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and biological evaluation of thioadatanserin and its dialkylated products as partial 5-HTR1A agonists and 5-HTR2A antagonists for potential use in depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PharmaOnco™ HEK293T-Tg(Human 5-HT1A Receptor) Stable Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]
- 8. criver.com [criver.com]
- 9. revvity.com [revvity.com]
- 10. innoprot.com [innoprot.com]
- 11. innoprot.com [innoprot.com]
- 12. 5-HT2A Serotonin Receptor Cell Line – Cells Online [cells-online.com]
- 13. revvity.com [revvity.com]
Application Notes and Protocols for Adatanserin Hydrochloride in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adatanserin Hydrochloride is a compound with a dual mechanism of action, acting as a partial agonist at the 5-HT1A serotonin (B10506) receptor and an antagonist at the 5-HT2A and 5-HT2C receptors.[1] This profile suggests potential therapeutic applications in conditions such as anxiety and depression.[2][3] Adatanserin has also demonstrated neuroprotective effects against ischemia-induced glutamatergic excitotoxicity, an action attributed to its blockade of the 5-HT2A receptor.[1]
These application notes provide a comprehensive guide to the appropriate dosage and experimental protocols for the use of this compound in rat models, based on available data for Adatanserin and analogous serotonergic compounds. The information is intended to serve as a starting point for researchers, and it is recommended that dose-ranging studies be conducted to determine the optimal dosage for specific experimental paradigms.
Data Presentation: Dosage Recommendations
Due to the limited availability of specific dosage data for this compound in the public domain, the following tables provide suggested starting dose ranges for various experimental applications in rat models. These recommendations are extrapolated from data on compounds with similar mechanisms of action, such as ketanserin (B1673593) and other 5-HT receptor ligands.
Table 1: Behavioral Studies - Suggested Oral (p.o.) and Intraperitoneal (i.p.) Dosages
| Experimental Model | Route of Administration | Suggested Dose Range (mg/kg) | Frequency | Notes |
| Animal Conflict Test (Anxiety) | i.p. | 0.1 - 1.0 | Single dose | Based on anxiolytic effects of 5-HT2A antagonists. |
| Quipazine-Induced Head-Twitch | i.p. | 0.5 - 5.0 | Single dose, 30 min prior to quipazine (B1207379) | To assess 5-HT2A receptor antagonism. |
| Serotonin Syndrome | i.p. | 1.0 - 10.0 | Single dose | To evaluate modulation of serotonergic activity. |
| Forced Swim Test (Depression) | p.o. / i.p. | 5.0 - 20.0 | Single or repeated daily doses | Based on antidepressant-like effects of similar compounds.[4] |
Table 2: Pharmacokinetic Studies - Suggested Intravenous (i.v.) and Oral (p.o.) Dosages
| Route of Administration | Suggested Dose (mg/kg) | Study Type | Key Parameters to Measure |
| Intravenous (i.v.) | 1.0 - 5.0 | Single dose | Clearance, Volume of distribution, Half-life |
| Oral (p.o.) | 5.0 - 20.0 | Single dose | Bioavailability, Cmax, Tmax, AUC |
Table 3: Acute Toxicity Studies - Suggested Oral (p.o.) and Intravenous (i.v.) Limit Doses
| Route of Administration | Limit Dose (mg/kg) | Study Type | Endpoint |
| Oral (p.o.) | Up to 2000 | LD50 determination | Mortality over 14 days |
| Intravenous (i.v.) | Up to 100 | LD50 determination | Mortality over 24 hours |
Experimental Protocols
Behavioral Studies
1. Animal Conflict Test (Vogel-type)
-
Objective: To assess the anxiolytic potential of this compound.
-
Apparatus: A conflict chamber with a drinking spout connected to a shock generator.
-
Procedure:
-
Water-deprive male Wistar or Sprague-Dawley rats for 48 hours.
-
Administer this compound or vehicle (e.g., saline, DMSO) intraperitoneally 30 minutes before the test.
-
Place the rat in the conflict chamber.
-
For a set period (e.g., 5 minutes), every 20th lick at the drinking spout is punished with a mild electric shock.
-
Record the total number of licks and the number of shocks received.
-
-
Expected Outcome: Anxiolytic compounds typically increase the number of punished licks compared to the vehicle group.
2. Quipazine-Induced Head-Twitch Response
-
Objective: To evaluate the 5-HT2A receptor antagonist activity of this compound.
-
Procedure:
-
Use male Sprague-Dawley rats.
-
Administer this compound or vehicle intraperitoneally.
-
After 30 minutes, administer the 5-HT2A agonist quipazine (e.g., 2.5 mg/kg, i.p.).
-
Immediately place the rat in an observation chamber.
-
Count the number of head twitches for a period of 30-60 minutes.
-
-
Expected Outcome: Effective 5-HT2A antagonists will significantly reduce the number of head twitches induced by quipazine.[5][6]
3. Serotonin Syndrome Assessment
-
Objective: To determine the effect of this compound on the serotonin syndrome.
-
Procedure:
-
Use male Wistar rats.
-
Induce serotonin syndrome by co-administering a monoamine oxidase inhibitor (MAOI) (e.g., clorgyline) and a serotonin precursor or reuptake inhibitor (e.g., paroxetine).
-
Administer this compound or vehicle at a predetermined time relative to the induction of the syndrome.
-
Observe and score the rats for characteristic signs of serotonin syndrome for at least 60 minutes. Key signs include:
-
Neuromuscular: Tremor, hyperreflexia, myoclonus, rigidity.
-
Autonomic: Hyperthermia, diaphoresis, mydriasis.
-
Behavioral: Agitation, restlessness.
-
-
-
Expected Outcome: As a 5-HT1A partial agonist and 5-HT2A antagonist, Adatanserin may attenuate some signs of the serotonin syndrome, particularly those mediated by 5-HT2A receptors.
Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of this compound.
-
Procedure:
-
Use cannulated male Sprague-Dawley rats to facilitate repeated blood sampling.
-
For intravenous studies, administer a single bolus dose via the tail vein.
-
For oral studies, administer the compound by oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.
-
Centrifuge the blood samples to separate plasma.
-
Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters using appropriate software.
-
Acute Toxicity (LD50) Study
-
Objective: To determine the median lethal dose (LD50) of this compound.
-
Procedure (Up-and-Down Procedure - OECD Guideline 425):
-
Use female Sprague-Dawley rats.
-
Administer a single oral or intravenous dose to one animal.
-
Observe the animal for signs of toxicity and mortality for up to 14 days (oral) or 24 hours (intravenous).
-
If the animal survives, the next animal is given a higher dose. If the animal dies, the next is given a lower dose.
-
Continue this sequential dosing until the criteria for stopping the test are met.
-
Calculate the LD50 using the maximum likelihood method.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound studies in rats.
References
- 1. Adatanserin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and SAR of adatanserin: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An animal model of trait anxiety: Carioca high freezing rats as a model of generalized anxiety disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in Intensity of Serotonin Syndrome Caused by Adverse Interaction between Monoamine Oxidase Inhibitors and Serotonin Reuptake Blockers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adatanserin Hydrochloride in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adatanserin Hydrochloride (also known as WY-50,324 and SEB-324) is a synthetic compound with a dual mechanism of action, acting as a high-affinity partial agonist at the serotonin (B10506) 5-HT1A receptor and a moderate affinity antagonist at the 5-HT2A and 5-HT2C receptors.[1][2] This unique pharmacological profile has led to its investigation for potential therapeutic applications in neuropsychiatric disorders, including anxiety and depression.[1][3] Furthermore, studies have suggested a neuroprotective role for Adatanserin, particularly in the context of ischemia-induced glutamatergic excitotoxicity, which appears to be mediated by its blockade of the 5-HT2A receptor.[2][4]
These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo experiments, a summary of its quantitative pharmacological data, and an overview of its signaling mechanisms.
Physicochemical Properties and Storage
| Property | Value |
| Synonyms | WY-50,324, SEB-324 |
| Molecular Formula | C₂₁H₃₂ClN₅O |
| Molecular Weight | 405.96 g/mol |
| CAS Number | 144966-96-1 |
| Appearance | Crystalline solid |
| Storage of Solid | Store at -20°C, desiccated. |
| Storage of Stock Solutions | Store at -20°C for up to 1 month or -80°C for up to 6 months. |
Quantitative Data
The following table summarizes the quantitative data for this compound in various assays.
| Parameter | Receptor/Assay | Species/System | Value | Reference |
| Ki | 5-HT1A Receptor | Not Specified | 1 nM | [1][5] |
| Ki | 5-HT2 Receptor | Not Specified | 73 nM | [1][5] |
| EC₅₀ | 5-HT1A Receptor (Partial Agonist) | PathHunter® β-arrestin assay | 6.7 nM (Thioadatanserin) | [4] |
| IC₅₀ | 5-HT2A Receptor (Antagonist) | PathHunter® β-arrestin assay | 62.3 nM (Thioadatanserin) | [4] |
| IC₅₀ | 5-HT2C Receptor (Antagonist) | PathHunter® β-arrestin assay | > 3333 nM (Thioadatanserin) | [4] |
| Effective Concentration | Attenuation of glutamate (B1630785) and GABA efflux | Rat hippocampal slices (ischemia model) | 10-1000 nM | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol provides a general guideline for preparing this compound solutions for use in cell culture experiments. Optimization may be required for specific cell lines and assay conditions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Preparation of a High-Concentration Stock Solution (e.g., 10 mM):
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the powder in an appropriate volume of DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.06 mg of this compound in 1 mL of DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the final DMSO concentration is consistent across all experimental and control groups.
-
Use the freshly prepared working solutions immediately.
-
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol is adapted from a formulation used for animal experiments.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Preparation of the Formulation:
-
The recommended formulation consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.
-
First, dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
In a separate sterile tube, add the appropriate volume of PEG300 and mix well with the this compound/DMSO solution until it is clear.
-
Add the required volume of Tween 80 and mix until the solution is clear.
-
Finally, add the required volume of saline or PBS and mix thoroughly.
Example for a 10 mg/kg dose in a 20 g mouse with a 100 µL injection volume:
-
Required dose per mouse: 0.2 mg
-
Concentration of the final solution: 2 mg/mL
-
For 1 mL of the final formulation:
-
Dissolve 2 mg of this compound in 50 µL of DMSO.
-
Add 300 µL of PEG300 and mix.
-
Add 50 µL of Tween 80 and mix.
-
Add 600 µL of saline or PBS and mix.
-
-
-
Administration:
-
The route of administration (e.g., intraperitoneal, intravenous, oral) will depend on the experimental design.
-
Ensure the final formulation is a clear solution before administration.
-
Signaling Pathways
This compound exerts its effects by modulating two key serotonin receptor subtypes: 5-HT1A and 5-HT2A.
-
5-HT1A Receptor (Partial Agonism): The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gαi/o.[7] Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7][8] The βγ subunits of the G-protein can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and decreased neuronal excitability.[6] Additionally, the 5-HT1A receptor can modulate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.[8]
-
5-HT2A Receptor (Antagonism): The 5-HT2A receptor is a GPCR that couples to the Gαq/11 G-protein.[9] Activation of this receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[10][11] By acting as an antagonist, Adatanserin blocks these downstream signaling events.
The following diagram illustrates the dual signaling mechanism of this compound.
Experimental Workflow
The following diagram outlines a general experimental workflow for studying the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Adatanserin - Wikipedia [en.wikipedia.org]
- 3. Synthesis and SAR of adatanserin: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. msudenver.edu [msudenver.edu]
Application Notes and Protocols for Adatanserin Hydrochloride in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adatanserin Hydrochloride (also known as WY-50,324) is a psychoactive compound with a dual mechanism of action, making it a subject of interest for behavioral neuroscience research, particularly in the study of anxiety and depression. These application notes provide a comprehensive overview of its pharmacological properties and detailed protocols for its administration in key behavioral assays.
Adatanserin acts as a high-affinity partial agonist at the serotonin (B10506) 5-HT₁A receptor and a moderate-affinity antagonist at 5-HT₂A and 5-HT₂C receptors.[1][2] This mixed pharmacological profile suggests potential anxiolytic and antidepressant effects.[3] The partial agonism at 5-HT₁A receptors can modulate serotonergic activity, which is crucial for mood and anxiety regulation, while the antagonism of 5-HT₂A/2C receptors is another established strategy for anxiolysis.[4][5][6]
Pharmacological and Physicochemical Data
The following tables summarize the key quantitative data for this compound.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Affinity (Ki) | Description | Reference |
| 5-HT₁A | 1 nM | High-affinity partial agonist | [3] |
| 5-HT₂ | 73 nM | Moderate-affinity antagonist | [3] |
Table 2: Compound Details
| Parameter | Value |
| Compound Name | This compound |
| Synonyms | WY-50,324, SEB-324 |
| Molecular Formula | C₂₁H₃₁N₅O |
| Molar Mass | 369.513 g·mol⁻¹ |
| CAS Number | 127266-56-2 |
Mechanism of Action and Signaling
Adatanserin's behavioral effects are hypothesized to stem from its simultaneous modulation of two critical serotonin receptor subtypes.
-
5-HT₁A Receptor Partial Agonism : As a partial agonist, Adatanserin binds to 5-HT₁A receptors and elicits a response that is lower than the endogenous full agonist, serotonin. This action can stabilize the serotonergic system; when serotonin levels are low, it provides a baseline level of receptor stimulation, and when levels are high, it can act as a functional antagonist by competing with serotonin, thereby preventing overstimulation.[5] This modulation is strongly linked to anxiolytic and antidepressant outcomes.[7]
-
5-HT₂A/2C Receptor Antagonism : Blockade of 5-HT₂A and 5-HT₂C receptors is another mechanism associated with anxiolysis.[6] Activation of these receptors can be anxiogenic, so their antagonism by Adatanserin is expected to contribute to a reduction in anxiety-like behaviors.[8]
The synergy between these two actions forms the basis of Adatanserin's potential therapeutic profile.
Experimental Protocols for Behavioral Studies
The following are detailed protocols for assessing the anxiolytic and antidepressant-like effects of this compound in rodent models.
Protocol: Elevated Plus Maze (EPM) Test
The EPM test is a widely used assay for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[9][10] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.
-
Elevated Plus Maze apparatus (for rats or mice)
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Animal scale, syringes, and appropriate gauge needles
-
Video tracking software and camera
-
70% Ethanol (B145695) for cleaning
-
Animal Habituation : Acclimate animals to the housing facility for at least one week before testing. On the test day, move the animals to the testing room and allow them to habituate for at least 60 minutes.[11]
-
Drug Preparation : Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to achieve the desired final concentrations for injection. A dose-response study is recommended to determine the optimal dose.
-
Drug Administration : Weigh each animal to calculate the precise injection volume. Administer Adatanserin HCl or vehicle via the desired route (e.g., intraperitoneal, i.p.). A typical pre-treatment time is 30-60 minutes before the test.[12]
-
Testing : Place the animal onto the central platform of the EPM, facing one of the open arms.[10] Immediately start the video recording software.
-
Duration : Allow the animal to explore the maze freely for a 5-minute session.[10][11]
-
Data Collection : The software will automatically record parameters such as:
-
Time spent in open arms and closed arms.
-
Number of entries into open and closed arms.
-
Total distance traveled.
-
-
Post-Test : At the end of the 5-minute session, carefully remove the animal and return it to its home cage. Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.[11]
-
Data Analysis : Calculate the percentage of time spent in the open arms [(Time in Open / (Time in Open + Time in Closed)) * 100] and the percentage of open arm entries. An increase in these parameters suggests an anxiolytic-like effect.
Protocol: Forced Swim Test (FST)
The FST, or Porsolt test, is a primary screening tool for antidepressant-like activity.[13] The test is based on the observation that animals will cease escape-oriented behaviors and become immobile when placed in an inescapable container of water. Antidepressant compounds are known to reduce the duration of this immobility.[14]
-
Glass or Plexiglas cylinder (e.g., 40 cm height, 20 cm diameter for rats)
-
Water bath or heater to maintain water temperature
-
This compound and vehicle
-
Towels for drying animals
-
Video camera and stopwatch/software for scoring
-
Day 1: Pre-Test Session :
-
Fill the cylinder with water (23-25°C) to a depth where the animal cannot touch the bottom (approx. 30 cm).[6]
-
Gently place each rat into the cylinder for a 15-minute swim session.[10]
-
After 15 minutes, remove the rat, dry it with a towel, and return it to a heated cage temporarily before placing it back in its home cage.
-
-
Day 2: Test Session :
-
Drug Administration : Administer Adatanserin HCl or vehicle. A common administration schedule for antidepressants is 24, 5, and 1 hour before the test session to ensure stable drug levels.[15]
-
24 hours after the pre-test session, place the rat back into the water-filled cylinder for a 5-minute test session.
-
Record the entire session on video.
-
-
Scoring :
-
An observer, blind to the treatment groups, should score the video for the duration of immobility.
-
Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.[16]
-
Other behaviors like swimming and climbing can also be scored to provide a more detailed behavioral profile.[6]
-
-
Data Analysis : Compare the total duration of immobility between the Adatanserin-treated groups and the vehicle control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Protocol: Vogel Conflict Test
The Vogel conflict test is a classic "animal conflict model" used to screen for anxiolytic drugs.[8] The paradigm creates a conflict between the motivation to drink (after water deprivation) and the aversion to receiving a mild electric shock upon drinking. Anxiolytic compounds increase the number of shocks the animal is willing to accept to drink.[12]
-
Vogel conflict test apparatus (operant chamber with a drinking spout connected to a shock generator and lickometer)
-
This compound and vehicle
-
Water bottles for deprivation period
-
Water Deprivation : Water-deprive rats for 48 hours prior to the test, with free access to food in their home cages.
-
Drug Administration : Administer Adatanserin HCl or vehicle (e.g., i.p.) 30-60 minutes before placing the animal in the test chamber.
-
Testing : Place the rat in the operant chamber. The test session typically lasts for a fixed duration (e.g., 3-5 minutes).
-
Conflict Paradigm : The apparatus is programmed so that after a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the drinking spout.
-
Data Collection : The system automatically records the total number of licks and the total number of shocks received during the session.
-
Data Analysis : Compare the number of shocks received by the drug-treated groups versus the vehicle-treated group. A significant increase in the number of accepted shocks indicates an anti-conflict, or anxiolytic-like, effect.
Conclusion and Further Considerations
This compound presents a compelling profile for behavioral research due to its dual action on key serotonin receptors. The protocols provided here offer standardized methods to evaluate its anxiolytic and antidepressant-like potential.
Important Considerations:
-
Dose-Response : It is critical to perform a dose-response study for each behavioral assay to identify the optimal therapeutic window and to rule out effects related to sedation or hyperactivity.
-
Vehicle and Route : The choice of vehicle and administration route should be consistent and justified. Ensure the compound is fully solubilized.
-
Controls : Always include a vehicle-treated control group. A positive control group (e.g., diazepam for anxiety, imipramine (B1671792) for depression) can also be valuable for validating the assay.
-
Blinding : The experimenter conducting the behavioral scoring and analysis should be blind to the experimental conditions to prevent bias.
-
Ethical Considerations : All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.
References
- 1. Antidepressant biochemical profile of the novel bicyclic compound Wy-45,030, an ethyl cyclohexanol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-Like Actions of Inhibitors of Poly(ADP-Ribose) Polymerase in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying fast-onset antidepressants using rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced swim stressor: Trends in usage and mechanistic consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant Effects of NSAIDs in Rodent Models of Depression-A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic activity of a brain delivery system for GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 11. Anxiolytic-like Activity, Antioxidant Properties, and Facilitatory Effects on the Short-Term Memory Retention of Molsidomine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anxiolytic-like effect of cannabidiol in the rat Vogel conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jneurology.com [jneurology.com]
- 14. Antidepressant-like effects of the glucocorticoid receptor antagonist RU-43044 are associated with changes in prefrontal dopamine in mouse models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fast Anxiolytic-Like Effect Observed in the Rat Conditioned Defensive Burying Test, after a Single Oral Dose of Natural Protein Extract Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry Analysis of Adatanserin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adatanserin Hydrochloride is a compound with dual activity as a partial agonist of the 5-HT1A serotonin (B10506) receptor and an antagonist of the 5-HT2A/2C receptors.[1][2][3][4] This pharmacological profile has led to its investigation for potential therapeutic applications, including as an anxiolytic and antidepressant agent.[2][3] Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic, pharmacodynamic, and metabolism studies of Adatanserin. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecule drugs like Adatanserin in complex biological matrices due to its high sensitivity, selectivity, and speed.[5][6]
These application notes provide a detailed protocol for the quantitative analysis of this compound in biological samples using LC-MS/MS. The described methodology is based on established principles for the analysis of arylpiperazine derivatives and other central nervous system-acting drugs.
Predicted Mass Spectrometry Data
Given the chemical structure of Adatanserin, a piperazine (B1678402) derivative with an adamantyl carboxamide moiety, its behavior in a mass spectrometer can be predicted. In positive electrospray ionization (ESI+) mode, the molecule is expected to readily protonate, primarily on one of the nitrogen atoms of the piperazine ring. The protonated molecule [M+H]⁺ will serve as the precursor ion for tandem mass spectrometry (MS/MS) analysis. The molecular formula of Adatanserin is C₂₁H₃₁N₅O, with a molar mass of 369.513 g/mol .[4] Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecule is approximately 370.26.
Collision-induced dissociation (CID) of the precursor ion is predicted to yield several characteristic product ions. The fragmentation is likely to occur at the more labile bonds, such as the amide bond and the bonds of the piperazine ring.
Table 1: Predicted Quantitative Mass Spectrometry Data for Adatanserin
| Parameter | Predicted Value |
| Precursor Ion (m/z) | 370.26 [M+H]⁺ |
| Product Ion 1 (m/z) | 192.13 |
| Product Ion 2 (m/z) | 179.15 |
| Product Ion 3 (m/z) | 135.09 |
Note: These m/z values are predicted based on the structure of Adatanserin and common fragmentation pathways for similar compounds. Actual values should be confirmed experimentally by direct infusion of a standard solution.
Signaling Pathway of Adatanserin
Adatanserin interacts with the serotonergic system, which is pivotal in regulating mood, anxiety, and other neurological functions. Its dual-action mechanism involves partial agonism at 5-HT1A receptors and antagonism at 5-HT2A/2C receptors. This modulation of distinct serotonin receptor subtypes is believed to be the basis for its potential therapeutic effects.
Caption: Adatanserin's dual mechanism on serotonin receptors.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Adatanserin from plasma or serum samples.
Materials:
-
Biological matrix (e.g., plasma, serum)
-
This compound standard solution
-
Internal standard (IS) solution (e.g., a deuterated analog of Adatanserin or a compound with similar physicochemical properties)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Method
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow | Desolvation: 800 L/hr; Cone: 150 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 4: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Adatanserin | 370.26 | 192.13 | 100 | 30 | 25 |
| Adatanserin (Qualifier) | 370.26 | 179.15 | 100 | 30 | 35 |
| Internal Standard | TBD | TBD | 100 | TBD | TBD |
TBD: To be determined based on the selected internal standard.
Experimental Workflow
The overall workflow for the quantitative analysis of this compound from biological samples to data acquisition is depicted below.
Caption: Workflow for Adatanserin LC-MS/MS analysis.
Conclusion
The protocols and data presented provide a comprehensive framework for the mass spectrometry-based quantitative analysis of this compound. The proposed LC-MS/MS method offers high selectivity and sensitivity, making it suitable for a range of applications in drug development, from preclinical pharmacokinetic studies to clinical trial sample analysis. Method validation according to regulatory guidelines is essential before implementation for regulated bioanalysis.
References
- 1. biocompare.com [biocompare.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tecan.com [tecan.com]
- 5. zefsci.com [zefsci.com]
- 6. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adatanserin Hydrochloride for In Vivo Serotonin Syndrome Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Serotonin (B10506) Syndrome (SS), or serotonin toxicity, is a potentially life-threatening condition resulting from excessive serotonergic activity in the central and peripheral nervous systems.[1][2] It is typically caused by the therapeutic use of serotonergic drugs, drug interactions, or intentional overdose.[1][3] The clinical presentation is a triad (B1167595) of abnormalities: altered mental status, autonomic dysfunction, and neuromuscular excitation.[2] Animal models are crucial for investigating the pathophysiology of SS and for evaluating the therapeutic potential of novel pharmacological agents.[4][5]
Adatanserin Hydrochloride is a novel compound with a dual mechanism of action, acting as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[6][7] This unique profile makes it a valuable tool for dissecting the specific roles of these two key receptors in the development and manifestation of serotonin syndrome in vivo. The excessive stimulation of 5-HT2A receptors, in particular, is believed to contribute significantly to the more severe symptoms of SS, including hyperthermia and neuromuscular abnormalities.[2][8]
These application notes provide a summary of Adatanserin's pharmacological properties and detailed protocols for its use in rodent models of serotonin syndrome.
Pharmacological Profile and Mechanism of Action
Adatanserin exhibits high affinity for the 5-HT1A receptor and moderate affinity for the 5-HT2A receptor.[6] Its mechanism involves two distinct actions at the serotonin synapse:
-
5-HT1A Receptor Partial Agonism: Adatanserin partially activates 5-HT1A receptors. These receptors function as both presynaptic autoreceptors, which inhibit serotonin synthesis and release, and as postsynaptic receptors that mediate inhibitory responses. This partial agonism can help modulate serotonergic tone.
-
5-HT2A Receptor Antagonism: Adatanserin blocks the 5-HT2A receptor, which is a key postsynaptic receptor implicated in many of the excitatory effects of serotonin.[9] Blockade of this receptor is a primary strategy for mitigating the severe symptoms of serotonin syndrome.[8][10]
This dual activity allows Adatanserin to potentially normalize serotonergic neurotransmission during a state of excess, making it a compound of significant interest for SS research.
References
- 1. Serotonin Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Serotonin syndrome: A pharmacovigilance comparative study of drugs affecting serotonin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR of adatanserin: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adatanserin - AdisInsight [adisinsight.springer.com]
- 8. Management of serotonin syndrome (toxicity) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving Adatanserin Hydrochloride solubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of Adatanserin Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is the hydrochloride salt of Adatanserin, a compound that has been investigated for its potential as an antidepressant and anxiolytic agent due to its activity as a 5-HT1A receptor partial agonist and 5-HT2A receptor antagonist.[1][2] For experimental studies, particularly in vitro and in vivo assays, achieving an appropriate concentration in aqueous solutions is crucial for accurate and reproducible results. Poor solubility can lead to challenges in formulation, inaccurate dosing, and reduced bioavailability.
Q2: Is this compound expected to be water-soluble?
A2: As a hydrochloride salt, this compound is generally expected to have better aqueous solubility than its free base form, Adatanserin. Salt formation is a common and effective method for increasing the solubility and dissolution rates of acidic and basic drugs.[3][4] However, the overall solubility can still be limited, and achieving high concentrations in purely aqueous media might be challenging. The need for co-solvents in some described formulations suggests that its solubility may be a limiting factor in certain experimental setups.[5]
Q3: What are the common reasons for observing poor solubility of this compound in my experiments?
A3: Several factors can contribute to poor solubility, including:
-
pH of the solution: The solubility of hydrochloride salts can be significantly influenced by the pH of the aqueous medium.
-
Common ion effect: The presence of other chloride ions in the solution (e.g., from buffers like HCl) can decrease the solubility of this compound.[3]
-
Temperature: Solubility is temperature-dependent, and experiments conducted at lower temperatures may exhibit reduced solubility.
-
Polymorphism: The crystalline form of the solid compound can affect its solubility.
-
Purity of the compound: Impurities can sometimes affect the dissolution of the active pharmaceutical ingredient (API).
Q4: What general strategies can be employed to enhance the aqueous solubility of this compound?
A4: A variety of techniques can be used to improve the solubility of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications.[6][7][8][9][10][11] Common approaches include:
-
pH Adjustment: Modifying the pH of the solution.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[4]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.[8][12]
-
Use of Surfactants: Employing surfactants to form micelles that can encapsulate the drug.[6][12]
-
Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution.[11]
Troubleshooting Guide
This guide addresses specific issues you might encounter while trying to dissolve this compound in aqueous solutions.
Problem 1: The compound does not dissolve completely in water or buffer at the desired concentration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Solubility in the Chosen Solvent | Try a systematic approach to solubility enhancement. Refer to the protocols below for pH adjustment, co-solvents, or cyclodextrins. | The compound dissolves completely at the target concentration. |
| Precipitation Occurs Over Time | The solution may be supersaturated or unstable. Consider using a stabilizing agent or a different solubilization method that provides better long-term stability. Solid dispersions can sometimes improve stability.[10][12] | A clear and stable solution is maintained for the duration of the experiment. |
| Incorrect pH of the Medium | For a hydrochloride salt of a basic compound, solubility is generally higher at a lower pH. Measure the pH of your final solution and adjust if necessary. | Solubility increases as the pH is adjusted to a more optimal range. |
Problem 2: The solubility varies between different batches of the compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Different Crystalline Forms (Polymorphism) | Characterize the solid-state properties of the different batches using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC). | Identification of different polymorphs can explain solubility variations. |
| Presence of Impurities | Assess the purity of the batches using methods like High-Performance Liquid Chromatography (HPLC). | A correlation between purity and solubility may be established. |
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table summarizes common solubility enhancement techniques and their general applicability for this compound.
| Technique | Principle of Operation | Advantages | Considerations for Adatanserin HCl |
| pH Adjustment | Increases the ionization of the basic molecule, which is more soluble. | Simple, cost-effective.[8] | As a hydrochloride salt, solubility is likely higher at acidic pH. The buffer choice is important to avoid the common ion effect. |
| Co-solvency | A water-miscible solvent is added to reduce the polarity of the solvent system. | Effective for many poorly soluble compounds. | Co-solvents like DMSO, PEG300, and ethanol (B145695) can be used.[5] May impact biological assays. |
| Cyclodextrin (B1172386) Complexation | The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.[12] | Can significantly increase solubility and stability. | The choice of cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) and the stoichiometry of the complex are important. |
| Surfactant Solubilization | Surfactants form micelles that entrap the drug, increasing its apparent solubility. | High solubilization capacity for some compounds. | Surfactants like Tween 80 can be effective.[5] The critical micelle concentration (CMC) must be exceeded. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers with a pH range from 2 to 7.5 (e.g., citrate, phosphate (B84403) buffers).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Filter the suspensions through a 0.45 µm filter to remove undissolved solid.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the solubility of this compound as a function of pH to determine the optimal pH range for dissolution.
Protocol 2: Solubility Enhancement using Co-solvents
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of a water-miscible co-solvent (e.g., ethanol, propylene (B89431) glycol, or PEG 400) ranging from 0% to 50% (v/v).
-
Solubility Determination:
-
Determine the equilibrium solubility of this compound in each co-solvent mixture following the procedure described in Protocol 1 (steps 2a-2d).
-
-
Data Analysis: Plot the solubility of this compound against the percentage of the co-solvent to identify a suitable concentration for your desired drug concentration.
Protocol 3: Solubility Enhancement with Cyclodextrins
-
Phase Solubility Study:
-
Prepare aqueous solutions with increasing concentrations of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) from 0 to 20% (w/v).
-
Add an excess of this compound to each solution.
-
Equilibrate the samples as described in Protocol 1.
-
Filter and analyze the drug concentration in the supernatant.
-
-
Data Analysis: Plot the concentration of dissolved this compound against the cyclodextrin concentration. A linear relationship (AL-type diagram) suggests the formation of a soluble 1:1 complex.
Visualizations
Caption: Workflow for selecting a solubility enhancement technique.
Caption: Troubleshooting flowchart for dissolving Adatanserin HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adatanserin - Wikipedia [en.wikipedia.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Adatanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. A Systematic Review of Solubility Enhancement Techniques Used for BCS Class II & IV (2024) | Pavankumar Dhoble | 1 Citations [scispace.com]
- 8. longdom.org [longdom.org]
- 9. Improving API Solubility [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. ijcsrr.org [ijcsrr.org]
- 12. Solubility Enhancement - Adare Pharma Solutions [adarepharmasolutions.com]
assessing Adatanserin Hydrochloride stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of Adatanserin Hydrochloride in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: DMSO is a commonly used solvent for creating stock solutions of this compound for in vitro experiments. However, it is crucial to use anhydrous DMSO to minimize degradation, as the presence of water can facilitate hydrolysis of susceptible compounds.
Q2: What are the optimal storage conditions for this compound stock solutions in DMSO?
A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles, which can potentially degrade the compound over time.
Q3: How can I assess the stability of my this compound solution in DMSO?
A3: The stability of this compound in DMSO can be assessed by monitoring its concentration and purity over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in this guide.
Q4: What are the known degradation pathways for this compound in DMSO?
A4: While specific degradation pathways for this compound in DMSO are not extensively documented in publicly available literature, potential degradation can be influenced by factors such as water content in the DMSO, exposure to light, and elevated temperatures. General degradation pathways for small molecules in DMSO can include hydrolysis and oxidation.
Q5: What is the mechanism of action of this compound?
A5: this compound is a mixed 5-HT1A receptor partial agonist and a 5-HT2A and 5-HT2C receptor antagonist.[1][2] Its neuroprotective effects are thought to be mediated by its blockade of the 5-HT2A receptor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from powder. Assess the stability of your current stock solution using the provided experimental protocol. Ensure proper storage conditions (-20°C or -80°C in anhydrous DMSO, protected from light). |
| Precipitate observed in the stock solution upon thawing | Poor solubility at lower temperatures or solvent evaporation. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh, less concentrated stock solution. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Loss of compound activity over time | Instability of the compound under experimental conditions (e.g., in cell culture media). | Perform a stability study of this compound in the specific experimental medium. This can help differentiate between degradation in the DMSO stock and instability in the assay environment. |
Quantitative Data Summary
The following table provides illustrative data on the stability of a small molecule in DMSO under various storage conditions. Note: This is generalized data and may not be representative of this compound. Experimental determination of stability for this compound is highly recommended.
| Storage Condition | Time Point | Percent Remaining (Illustrative) |
| Room Temperature (20-25°C) | 24 hours | 98% |
| 1 week | 92% | |
| 1 month | 80% | |
| Refrigerated (4°C) | 1 month | 99% |
| 6 months | 95% | |
| 1 year | 90% | |
| Frozen (-20°C) | 1 year | >99% |
| 2 years | 98% | |
| Multiple Freeze-Thaw Cycles (from -20°C) | 5 cycles | >99% |
| 10 cycles | 97% |
Detailed Experimental Protocol: Assessing this compound Stability in DMSO
This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time at different temperatures.
1. Materials:
- This compound powder
- Anhydrous DMSO
- HPLC or LC-MS grade acetonitrile
- HPLC or LC-MS grade water
- Formic acid (optional, for mobile phase)
- Amber glass vials with PTFE-lined caps
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC or LC-MS system with a suitable column (e.g., C18)
2. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound powder. b. Dissolve the powder in anhydrous DMSO to prepare a stock solution of a specific concentration (e.g., 10 mM). c. Aliquot the stock solution into multiple amber glass vials for storage at different conditions.
3. Storage Conditions: a. Store aliquots at various temperatures:
- Room temperature (20-25°C)
- Refrigerated (4°C)
- Frozen (-20°C) b. For freeze-thaw stability, subject a set of aliquots to repeated cycles of freezing at -20°C and thawing at room temperature.
4. Sample Analysis: a. At designated time points (e.g., T=0, 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition. b. Prepare samples for analysis by diluting the DMSO stock solution with the initial mobile phase to a suitable concentration for the analytical instrument. c. Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of this compound. d. The initial time point (T=0) serves as the 100% reference.
5. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. b. Plot the percentage remaining versus time for each storage condition to visualize the degradation profile.
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing Adatanserin HCl stability.
References
troubleshooting inconsistent results in Adatanserin Hydrochloride studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adatanserin Hydrochloride. Our aim is to help you navigate the complexities of your experiments and address potential inconsistencies in your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational compound with a dual mechanism of action on the serotonin (B10506) system. It acts as a high-affinity partial agonist at the 5-HT1A receptor and a moderate-affinity antagonist at the 5-HT2A receptor. This mixed pharmacological profile has led to its investigation for potential anxiolytic and antidepressant effects.
Q2: Why might I be seeing variable results in my in vitro experiments with Adatanserin?
Inconsistent results with Adatanserin can arise from its complex pharmacology. As a partial agonist at the 5-HT1A receptor, its effects can vary depending on the level of endogenous serotonin in your experimental system. Furthermore, its dual activity on two different receptors (5-HT1A and 5-HT2A) means that the net effect can be highly dependent on the specific experimental conditions, such as the relative expression of these receptors in your chosen cell line.
Q3: Are there known issues with in vivo studies of Adatanserin?
As with many centrally acting drugs, in vivo studies with Adatanserin can be influenced by factors such as the animal model used, the route of administration, and the drug's metabolism. For instance, metabolites of Adatanserin may have different pharmacological activities, which could contribute to the overall in vivo effect and vary between species.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Receptor Binding Affinity (Ki) Values
You may observe that the calculated inhibition constant (Ki) for Adatanserin in your radioligand binding assays differs from published values or varies between your own experiments.
Possible Causes & Troubleshooting Steps:
-
Choice of Radioligand: The affinity of Adatanserin can appear different depending on the radioligand used. For the 5-HT1A receptor, using an agonist radioligand (e.g., [³H]8-OH-DPAT) versus an antagonist radioligand can yield different affinity estimates for a partial agonist like Adatanserin.
-
Recommendation: Be consistent with your choice of radioligand. If comparing your data to published literature, ensure you are using the same radioligand.
-
-
Assay Buffer and Conditions: The composition of your assay buffer (e.g., ion concentrations, pH) and incubation conditions (temperature, time) can significantly impact ligand binding.
-
Recommendation: Strictly adhere to a validated and consistent protocol. Ensure that buffer components and incubation parameters are precisely controlled in every experiment.
-
-
Membrane Preparation Quality: The quality and consistency of your cell membrane preparations are critical. Variations in receptor density can affect binding parameters.
-
Recommendation: Use a standardized protocol for membrane preparation and quantify the protein concentration for each batch to ensure consistency.
-
Data Presentation: Reported Affinity of this compound
| Receptor | Reported Ki (nM) | Reference Compound |
| 5-HT1A | 1 | 8-OH-DPAT (agonist) |
| 5-HT2A | 73 | Ketanserin (antagonist) |
Note: This table presents commonly cited Ki values. Your experimental values may differ based on the factors listed above.
Issue 2: Inconsistent Functional Assay Results (EC50/IC50)
The potency of Adatanserin in functional assays (e.g., cAMP inhibition for 5-HT1A, calcium mobilization for 5-HT2A) may show high variability.
Possible Causes & Troubleshooting Steps:
-
Partial Agonism at 5-HT1A: The partial agonist nature of Adatanserin at 5-HT1A receptors means its functional effect is dependent on the presence of other agonists (like serotonin). In a system with high endogenous tone, Adatanserin may act as a functional antagonist.
-
Recommendation: Carefully characterize your cell system for endogenous serotonin levels. Consider using a system with low to no endogenous tone to assess the intrinsic agonist activity of Adatanserin.
-
-
Dual Receptor Activity: The overall functional outcome will be a composite of Adatanserin's effects at both 5-HT1A and 5-HT2A receptors. The relative expression levels of these two receptors in your experimental system will heavily influence the net result.
-
Recommendation: Use cell lines with well-characterized and stable expression of the target receptors. Consider using selective antagonists for the non-target receptor to isolate the effect on the receptor of interest.
-
-
Signal Transduction Pathway Complexity: Both 5-HT1A and 5-HT2A receptors can couple to multiple downstream signaling pathways. The specific pathway you are measuring will determine the observed functional response.
-
Recommendation: Clearly define the endpoint of your functional assay (e.g., cAMP levels, IP1 accumulation, β-arrestin recruitment). Be aware that different ligands can show "biased agonism," preferentially activating one pathway over another.
-
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the 5-HT1A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine:
-
Membrane preparation (typically 50-100 µg protein)
-
[³H]8-OH-DPAT (agonist radioligand) at a concentration near its Kd.
-
Varying concentrations of unlabeled this compound.
-
For non-specific binding, add a high concentration of a competing ligand (e.g., 10 µM serotonin).
-
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/B) pre-soaked in a blocking agent.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform non-linear regression analysis on the competition binding data to determine the IC50, which can then be used to calculate the Ki value.
-
Visualizations
Signaling Pathways of Adatanserin's Target Receptors
Caption: Dual signaling pathways of Adatanserin at 5-HT1A and 5-HT2A receptors.
Troubleshooting Workflow for Inconsistent Binding Assay Results
Caption: A logical workflow for troubleshooting inconsistent binding assay results.
Optimizing Adatanserin Hydrochloride Concentration for Cell Viability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Adatanserin Hydrochloride for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a mixed pharmacological agent that acts as a partial agonist at the 5-HT1A serotonin (B10506) receptor and an antagonist at the 5-HT2A and 5-HT2C serotonin receptors.[1] Its dual action makes it a subject of interest for its potential neuroprotective effects.[1] The 5-HT1A receptor is coupled to Gi/o proteins, and its activation typically leads to a decrease in cyclic AMP (cAMP) formation. The 5-HT2A receptor is linked to Gq/11 proteins, and its activation stimulates the phospholipase C (PLC) signaling pathway.
Q2: What is a good starting concentration range for this compound in a cell viability assay?
Q3: How long should I incubate my cells with this compound?
The optimal incubation time depends on the cell line's doubling time and the specific biological question. A common starting point for dose-response assays is a 48 to 72-hour incubation. However, for rapidly dividing cells, 24 hours may be sufficient, while slower-growing cells might require longer incubation periods (e.g., 96 hours). A time-course experiment is recommended to determine the ideal duration.
Q4: Which cell viability assay should I use?
Several assays can determine cell viability, each with its own advantages. Commonly used methods include:
-
MTT Assay: A colorimetric assay that measures metabolic activity.[4]
-
XTT Assay: Similar to MTT but produces a soluble formazan (B1609692) product.
-
Resazurin (alamarBlue®) Assay: A fluorescent or colorimetric assay that measures mitochondrial reductase activity.
-
ATP-based Luminescent Assays (e.g., CellTiter-Glo®): A highly sensitive method that quantifies ATP, an indicator of metabolically active cells.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating cytotoxicity.
The choice of assay can depend on factors like cell type, compound interference, and desired sensitivity. It is advisable to perform a preliminary test to ensure your chosen assay is compatible with this compound.
Experimental Protocols
Determining the Optimal Concentration of this compound using an MTT Assay
This protocol provides a framework for a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis to determine the IC50 or EC50 value.
-
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Screening of this compound
| Concentration Range | Rationale | Expected Outcome |
| 10 nM - 1 µM | Based on the neuroprotective effects of other 5-HT receptor modulators.[2] | Potential for observing neuroprotective or cell viability-promoting effects. |
| 1 µM - 100 µM | To identify potential cytotoxic effects at higher concentrations. | Possible decrease in cell viability, allowing for the determination of an IC50 value. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Inaccurate pipetting of the compound; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding; Use calibrated pipettes; Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| No observable effect on cell viability | Concentration range is too low; Incubation time is too short; The cell line is not sensitive to this compound. | Test a wider and higher range of concentrations; Increase the incubation time; Verify the expression of 5-HT1A and 5-HT2A/2C receptors in your cell line. |
| Unexpectedly high cytotoxicity at all concentrations | Compound precipitation at high concentrations; Solvent (DMSO) toxicity. | Visually inspect the wells for any precipitate; Ensure the final DMSO concentration is below the toxic threshold for your cell line by running a DMSO-only control series. |
| Assay interference | This compound may interfere with the chemistry of certain viability assays. | Run a cell-free control with the compound and assay reagents to check for direct chemical reactions; Consider using an alternative viability assay based on a different principle (e.g., ATP measurement vs. metabolic activity). |
Mandatory Visualizations
Caption: this compound signaling pathways.
Caption: Experimental workflow for optimizing Adatanserin concentration.
Caption: Troubleshooting decision tree for cell viability assays.
References
- 1. Adatanserin - Wikipedia [en.wikipedia.org]
- 2. 5-HT2A serotonin receptor agonist DOI alleviates cytotoxicity in neuroblastoma cells: role of the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
preventing Adatanserin Hydrochloride degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Adatanserin Hydrochloride during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Disclaimer: Specific forced degradation studies on this compound are not publicly available. The potential degradation pathways and products described herein are inferred from the chemical structure of the molecule and general principles of drug degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound possesses several functional groups, including an amide, a piperazine (B1678402) ring, and a pyrimidine (B1678525) ring, which are susceptible to degradation under certain conditions. The primary factors that can lead to its degradation are:
-
Hydrolysis: The amide bond in Adatanserin can be susceptible to hydrolysis, especially in the presence of strong acids or bases.
-
Oxidation: The nitrogen atoms in the piperazine ring can be prone to oxidation.
-
Photolysis: Exposure to light, particularly UV light, can potentially lead to the degradation of the molecule.
-
High Temperatures: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound powder should be stored under the following conditions:
| Storage Temperature | Shelf Life |
| -20°C | 3 years |
| 4°C | 2 years |
It is also crucial to keep the container tightly sealed and protected from light in a well-ventilated area.
Q3: What are the signs of this compound degradation?
A3: Degradation of this compound may be indicated by:
-
Changes in physical appearance, such as color change or clumping of the powder.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC).
-
A decrease in the potency or biological activity of the compound in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected peaks in HPLC chromatogram after short-term storage of a solution. | The solvent may be promoting degradation. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents. | Prepare solutions fresh before use. If storage is necessary, use a neutral, aprotic solvent and store at -80°C for up to one year. Avoid solvents containing reactive impurities. |
| Loss of compound activity in a cell-based assay. | The compound may have degraded in the aqueous cell culture medium. | Minimize the time the compound is in the aqueous medium before and during the experiment. Prepare stock solutions in an appropriate solvent like DMSO and dilute into the aqueous medium immediately before use. |
| Discoloration of the solid compound. | Potential exposure to light or high temperatures. | Store the solid compound in an amber vial or a light-blocking container at the recommended low temperatures. |
Potential Degradation Pathways and Products
The following table summarizes the potential degradation pathways for this compound based on its chemical structure.
| Degradation Pathway | Triggering Condition | Susceptible Functional Group | Potential Degradation Products |
| Hydrolysis | Acidic or basic conditions | Amide | 1-Adamantanecarboxylic acid and N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)amine |
| Oxidation | Presence of oxidizing agents | Piperazine Nitrogen | N-oxide derivatives of the piperazine ring |
| Photodegradation | Exposure to UV light | Pyrimidine ring, Amide | Complex mixture of photoproducts, potential for ring opening or rearrangement |
Experimental Protocols
Protocol: Development of a Stability-Indicating HPLC Method
This protocol outlines a general approach to developing an HPLC method to separate this compound from its potential degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification
-
Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
2. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm (determine optimal wavelength by UV scan)
-
Injection Volume: 10 µL
3. Forced Degradation Study:
-
Acid Hydrolysis: Dissolve Adatanserin HCl in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve Adatanserin HCl in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve Adatanserin HCl in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Photodegradation: Expose a solution of Adatanserin HCl to a photostability chamber (ICH Q1B option 2) for a defined period.
-
Thermal Degradation: Heat the solid powder at 60°C for 48 hours.
4. Analysis:
-
Analyze the stressed samples alongside a control (unstressed) sample using the developed HPLC method.
-
Optimize the chromatographic conditions to achieve baseline separation between the parent peak and any degradation product peaks.
Visualizations
Caption: Potential Hydrolytic and Oxidative Degradation Pathways.
Caption: Workflow for a Forced Degradation Study.
addressing off-target effects of Adatanserin Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adatanserin Hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual-action ligand that exhibits high affinity for the serotonin (B10506) 1A (5-HT1A) receptor, acting as a partial agonist, and moderate affinity for the serotonin 2A (5-HT2A) receptor, where it functions as an antagonist.[1][2] This unique pharmacological profile contributes to its potential anxiolytic and antidepressant effects.
Q2: What are the known binding affinities of Adatanserin?
Adatanserin has a high affinity for the 5-HT1A receptor with a reported Ki of approximately 1 nM.[1][2][3] Its affinity for the 5-HT2A receptor is moderate, with a Ki of about 73 nM.[1][2][3]
Q3: What are the potential off-target effects of Adatanserin?
While Adatanserin is relatively selective, its off-target activity may include interactions with 5-HT2C and dopamine (B1211576) D2 receptors. The affinity for these receptors is not as well-characterized as for its primary targets, but related compounds with similar structures have shown activity at these sites. Blockade of 5-HT2C receptors can influence dopamine and norepinephrine (B1679862) release, potentially leading to side effects such as changes in mood, appetite, and motor control.[4][5][6] Antagonism of D2 receptors is associated with extrapyramidal side effects (motor abnormalities) and potential mood changes.[7][8][9][10]
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in functional assays.
Q: My in-vitro functional assay is producing variable results. How can I determine if this is due to Adatanserin's dual activity at 5-HT1A and 5-HT2A receptors?
A: The dual nature of Adatanserin as a 5-HT1A partial agonist and a 5-HT2A antagonist can lead to complex cellular responses. To dissect these effects, consider the following troubleshooting steps:
-
Use of Selective Ligands: To isolate the effect of Adatanserin at each receptor, use highly selective agonists and antagonists for 5-HT1A and 5-HT2A receptors in parallel with your Adatanserin experiments.
-
To confirm 5-HT1A-mediated effects, pre-treat cells with a selective 5-HT1A antagonist (e.g., WAY-100635) before adding Adatanserin. If the observed effect is diminished or abolished, it is likely mediated by 5-HT1A agonism.
-
To confirm 5-HT2A-mediated effects, co-incubate cells with Adatanserin and a selective 5-HT2A agonist (e.g., DOI). If Adatanserin blocks the agonist-induced response, it confirms its antagonist activity at this receptor.
-
-
Cell Line Selection: Ensure your cell line expresses the target receptor(s) at appropriate levels and that the downstream signaling pathways are functional. If your cell line endogenously expresses both 5-HT1A and 5-HT2A receptors, consider using a cell line engineered to express only one of these receptors to simplify the interpretation of results.
-
Assay-Specific Controls: Run appropriate controls in your functional assays. For a Gi-coupled receptor like 5-HT1A, you might measure cAMP levels or GTPγS binding. For a Gq-coupled receptor like 5-HT2A, assays measuring intracellular calcium flux or inositol (B14025) phosphate (B84403) (IP) accumulation are suitable.
Issue 2: Observing effects suggestive of dopaminergic system modulation.
Q: I am observing changes in dopamine-related signaling or behavioral phenotypes in my experiments with Adatanserin. Could this be an off-target effect?
A: Yes, this is a plausible off-target effect. Adatanserin's activity at 5-HT2A and potentially 5-HT2C receptors can indirectly modulate dopamine release.[4][11] Here’s how to troubleshoot this:
-
Receptor Binding Assays: To directly assess Adatanserin's affinity for dopamine receptors, perform a competitive radioligand binding assay using cell membranes expressing D2 receptors and a specific D2 radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride).
-
Functional Dopamine Assays:
-
Dopamine Release Assay: In-vitro, you can use synaptosomes or cultured neurons to measure dopamine release in the presence of Adatanserin.
-
Behavioral Studies: In-vivo, unexpected motor effects could be indicative of D2 receptor interaction. These can be further investigated using specific behavioral paradigms for motor function and comparing the effects of Adatanserin with those of known D2 antagonists like haloperidol.
-
-
Selective Antagonists in Co-treatment: To determine if the observed dopaminergic effects are mediated by 5-HT2A or 5-HT2C receptors, you can co-administer Adatanserin with selective antagonists for these receptors and observe if the dopamine-related effects are altered.
Data Presentation
Table 1: this compound Binding Affinity Profile
| Receptor | Action | Ki (nM) | Selectivity vs. 5-HT1A |
| 5-HT1A | Partial Agonist | 1[1][2][3] | - |
| 5-HT2A | Antagonist | 73[1][2][3] | 73-fold |
| 5-HT2C | Antagonist (putative) | Not explicitly reported | - |
| Dopamine D2 | Antagonist (putative) | Not explicitly reported | - |
Experimental Protocols
1. Radioligand Binding Assay for 5-HT1A Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]-8-OH-DPAT (a 5-HT1A agonist).
-
Non-specific binding control: 10 µM Serotonin.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, set up triplicate wells for total binding (assay buffer, radioligand, membranes), non-specific binding (assay buffer, radioligand, membranes, 10 µM Serotonin), and competitive binding (assay buffer, radioligand, membranes, and varying concentrations of Adatanserin).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific counts per minute (CPM) from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of Adatanserin.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assay for 5-HT2A Receptor Antagonism (Calcium Flux Assay)
-
Objective: To determine the functional potency (IC50) of this compound as a 5-HT2A receptor antagonist.
-
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
5-HT2A agonist: Serotonin or DOI.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well, black-walled, clear-bottom microplates.
-
A fluorescence plate reader with an injection system.
-
-
Procedure:
-
Seed the cells into the 96-well plates and grow to confluence.
-
Load the cells with the calcium indicator dye according to the manufacturer's protocol.
-
Prepare serial dilutions of this compound.
-
Add the Adatanserin dilutions to the respective wells and pre-incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and begin recording the baseline fluorescence.
-
Inject a concentration of the 5-HT2A agonist that elicits a submaximal response (EC80) into the wells.
-
Continue recording the fluorescence to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence signal for each well.
-
Normalize the data, setting the response in the absence of Adatanserin as 0% inhibition and the response with a saturating concentration of a known 5-HT2A antagonist as 100% inhibition.
-
Plot the normalized response against the log concentration of Adatanserin and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results with Adatanserin.
Caption: Signaling pathways modulated by this compound.
References
- 1. Ritanserin administration potentiates amphetamine-stimulated dopamine release in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of 5-HT2A and 5-HT2C Receptor Blockade on Strategy-Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex vivo binding of flibanserin to serotonin 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolonged 5-HT1A/5-HT2A receptor cross-talk is absent prior to adulthood in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mianserin markedly and selectively increases extracellular dopamine in the prefrontal cortex as compared to the nucleus accumbens of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Acute administration of amitriptyline and mianserin increases dopamine release in the rat nucleus accumbens: possible involvement of serotonin2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Adatanserin Hydrochloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Adatanserin Hydrochloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Adatanserin?
A1: The synthesis of Adatanserin typically follows a convergent route. One key intermediate is 2-(1-piperazinyl)pyrimidine (B151936), which is formed by the reaction of 2-chloropyrimidine (B141910) and piperazine (B1678402).[1] Another key intermediate is an N-substituted adamantane-1-carboxamide derivative. The final step involves the coupling of these two intermediates. A common method involves the reaction of 2-(1-piperazinyl)pyrimidine with N-(2-bromoethyl)phthalimide, followed by deprotection and subsequent amide formation with 1-adamantanecarbonyl chloride.[1]
Q2: What are the critical steps in the synthesis of this compound that affect yield and purity?
A2: The most critical steps are the mono-N-alkylation of the piperazine ring and the final amide bond formation. The N-alkylation can lead to di-substituted byproducts, which can be difficult to separate. The amide formation can be challenging due to the steric hindrance of the adamantane (B196018) group. Careful control of reaction conditions, stoichiometry, and purification methods at these stages is crucial for obtaining high yield and purity.
Q3: How is this compound salt prepared from the free base?
A3: this compound salt is typically prepared by dissolving the Adatanserin free base in a suitable aprotic solvent and then adding a solution of hydrochloric acid (e.g., HCl in an organic solvent or aqueous HCl).[2] The salt then precipitates out of the solution and can be isolated by filtration. The choice of solvent and the rate of acid addition can influence the crystal form and purity of the final salt.[2][3]
Q4: What are the expected physicochemical properties of Adatanserin?
A4: Adatanserin is a white solid with a molecular formula of C21H31N5O and a molecular weight of 369.5 g/mol .[4] It is a basic compound due to the piperazine and pyrimidine (B1678525) nitrogens and can form salts with acids. Its hydrochloride salt is generally more water-soluble than the free base.[3]
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 2-(1-piperazinyl)pyrimidine (Intermediate 1)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of 2-chloropyrimidine | Insufficient reaction temperature or time. | Increase the reaction temperature to 60-65 °C and monitor the reaction progress by TLC or LC-MS to ensure completion.[5] |
| Ineffective base. | Ensure an adequate amount of a suitable base, like potassium carbonate, is used to neutralize the HCl generated during the reaction.[5] | |
| Formation of significant amounts of 1,4-bis(pyrimidin-2-yl)piperazine byproduct | High concentration of 2-chloropyrimidine relative to piperazine. | Use a significant excess of piperazine to favor the mono-substitution product. This byproduct can be removed by filtration.[5] |
| Product loss during workup | Emulsion formation during extraction. | Break emulsions by adding a saturated brine solution. Ensure complete extraction by performing multiple extractions with a suitable organic solvent like chloroform.[5] |
Problem 2: Challenges in the Amide Bond Formation Step
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of Adatanserin | Steric hindrance from the adamantane group impeding the reaction. | Use a more reactive derivative of adamantane-1-carboxylic acid, such as the acid chloride.[1] Alternatively, employ a potent coupling agent known to be effective for sterically hindered substrates. |
| Incomplete reaction. | Increase reaction time and/or temperature. Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time. | |
| Formation of side products | Decomposition of starting materials or product under harsh conditions. | If using high temperatures, consider milder reaction conditions with a more efficient coupling agent. Ensure all reagents and solvents are anhydrous. |
| Difficulty in purifying the final product | Presence of unreacted starting materials or coupling agent residues. | Optimize the stoichiometry to ensure complete conversion of the limiting reagent. Choose a purification method that effectively separates the product from the specific impurities, such as column chromatography with an appropriate solvent system or recrystallization. |
Quantitative Data
Table 1: Reported Yields for Key Synthetic Steps and Analogs
| Reaction Step | Product | Reported Yield (%) | Reference |
| Nucleophilic substitution | 2-(1-Piperazinyl)pyrimidine | 88 | [5] |
| Thionation of Adatanserin HCl | Thioadatanserin | 84-90 | [6] |
| Condensation | Adamantane derivatives (general) | 4-96 | [7] |
Note: The yields for Adatanserin synthesis may vary depending on the specific conditions and scale of the reaction.
Experimental Protocols
Protocol 1: Synthesis of 2-(1-piperazinyl)pyrimidine
This protocol is adapted from a general procedure for the synthesis of similar derivatives.[5]
Materials:
-
2-Chloropyrimidine
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Water
-
Chloroform
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve piperazine (2.5 equivalents) and potassium carbonate (0.9 equivalents) in water.
-
Heat the solution to 50-65 °C with stirring.
-
Add 2-chloropyrimidine (1 equivalent) portion-wise to the stirred solution.
-
Maintain the reaction mixture at 60-65 °C for 1 hour.
-
Cool the mixture to 35 °C.
-
Filter off the solid byproduct, 1,4-bis(pyrimidin-2-yl)piperazine.
-
Extract the filtrate three times with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain 2-(1-piperazinyl)pyrimidine as a yellow oil. The product can often be used in the next step without further purification.
Protocol 2: General Procedure for Amide Coupling to form Adatanserin
This is a general protocol based on the known synthesis of Adatanserin.[1]
Materials:
-
1-(2-Aminoethyl)-4-(pyrimidin-2-yl)piperazine
-
1-Adamantanecarbonyl chloride
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous dichloromethane (B109758) (or another suitable aprotic solvent)
Procedure:
-
Dissolve 1-(2-aminoethyl)-4-(pyrimidin-2-yl)piperazine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 1-adamantanecarbonyl chloride (1 equivalent) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain Adatanserin.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Signaling pathways modulated by Adatanserin.
References
- 1. Adatanserin - Wikipedia [en.wikipedia.org]
- 2. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 3. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adatanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 5. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and biological evaluation of thioadatanserin and its dialkylated products as partial 5-HTR1A agonists and 5-HTR2A antagonists for potential use in depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Adatanserin Hydrochloride Behavioral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in behavioral assays involving Adatanserin Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as WY-50324) is a mixed ligand with a complex pharmacological profile. It acts as a high-affinity partial agonist at the serotonin (B10506) 5-HT1A receptor and a moderate affinity antagonist at the 5-HT2A and 5-HT2C receptors.[1][2] This dual action suggests its potential for treating disorders like anxiety and depression. Its neuroprotective effects against ischemia-induced excitotoxicity appear to be mediated by its blockade of the 5-HT2A receptor.[1][2]
Q2: Which behavioral assays are most relevant for assessing the effects of Adatanserin?
Given its anxiolytic and antidepressant-like profile, the most common behavioral assays for Adatanserin are the Elevated Plus Maze (EPM) for anxiety-like behavior and the Forced Swim Test (FST) for depressive-like behavior.[1][3][4] Animal conflict models have also been used to demonstrate its anxiolytic activity.[3][4]
Q3: What are the most common sources of variability in behavioral assays with serotonergic compounds like Adatanserin?
Variability in behavioral studies can stem from a multitude of factors. These can be broadly categorized as:
-
Animal-related factors: Strain, sex, age, and individual differences in temperament can significantly impact behavioral responses.[5][6][7][8][9]
-
Environmental factors: The time of day of testing, lighting conditions in the testing room, ambient noise, and even the experimenter's scent can influence rodent behavior.[5][6][7]
-
Procedural factors: Handling of the animals, habituation protocols, and the specific parameters of the testing apparatus can all introduce variability.[5][6][7][8][9]
-
Pharmacological factors: The dose, route of administration, and timing of drug administration relative to the behavioral test are critical variables.[4]
Q4: How does the dual 5-HT1A partial agonism and 5-HT2A antagonism of Adatanserin complicate the interpretation of behavioral results?
The interaction between the 5-HT1A and 5-HT2A receptor systems can be complex. Agonist actions at one receptor subtype can sometimes attenuate the effects of agonists at another.[5][6] For instance, activation of 5-HT2A receptors might temper the therapeutic effects of 5-HT1A receptor-mediated actions.[5] Therefore, the net behavioral outcome of Adatanserin administration will be a result of the balance between its effects on these two receptor systems, which can be influenced by the specific dose and the baseline state of the animal.
Troubleshooting Guides
Issue 1: High Variability in Elevated Plus Maze (EPM) Results
Observed Problem: You are observing significant within-group or between-cohort variability in the time spent in the open arms, number of open arm entries, or other EPM measures after Adatanserin administration.
Troubleshooting Workflow:
Caption: Troubleshooting High Variability in the Elevated Plus Maze.
Potential Solutions:
-
Dose and Formulation:
-
Dose-Response: The effects of 5-HT2A antagonists can be dose-dependent, sometimes showing a biphasic or U-shaped dose-response curve.[10] A low dose might be anxiolytic, while a higher dose could induce locomotor changes that confound the results. It is crucial to perform a dose-response study to identify the optimal dose of Adatanserin for your specific animal strain and conditions.
-
Solubility and Stability: Ensure this compound is fully dissolved and the formulation is stable. Prepare fresh solutions for each experiment.
-
Route of Administration: The route of administration (e.g., intraperitoneal, oral) will significantly affect the pharmacokinetics.[4] Ensure consistency across all animals and cohorts.
-
-
Experimental Protocol:
-
Habituation: Insufficient habituation to the testing room and the experimenter can lead to heightened baseline anxiety, masking the anxiolytic effects of Adatanserin. A consistent habituation period is critical.
-
Test Conditions: The aversiveness of the EPM can influence drug effects. Factors like bright lighting can increase the sensitivity to anxiolytics.[11] Standardize the lighting conditions (lux levels) in the open and closed arms.
-
-
Animal Factors:
Issue 2: Lack of Expected Antidepressant-like Effect in the Forced Swim Test (FST)
Observed Problem: Adatanserin does not produce a significant decrease in immobility time in the FST compared to the vehicle control group.
Troubleshooting Workflow:
Caption: Troubleshooting Lack of Effect in the Forced Swim Test.
Potential Solutions:
-
Dose and Administration Timing:
-
Dose Selection: The effective dose for an antidepressant-like effect may differ from the anxiolytic dose. A full dose-response curve is recommended.
-
Administration Schedule: The timing of Adatanserin administration before the FST is critical. Consider the drug's pharmacokinetic profile to ensure testing occurs at peak brain concentrations.
-
-
Behavioral Scoring:
-
Differentiating Behaviors: Some antidepressants selectively increase swimming behavior (often associated with serotonergic action) while others increase climbing (more associated with noradrenergic action).[12][13] Adatanserin's mixed profile may produce subtle effects. Scoring immobility, swimming, and climbing separately can provide a more nuanced picture of the drug's effect.
-
-
FST Protocol:
-
Water Depth and Temperature: The depth of the water can influence the behavioral response.[12] Water temperature should be kept consistent to avoid inducing hypothermia.
-
Pre-test Session: The inclusion and timing of a pre-test session can affect the baseline immobility on the test day.
-
-
Animal Strain:
-
Strain Sensitivity: Different mouse and rat strains show varying sensitivity to antidepressants in the FST.[14] Some strains may be more suitable for detecting the effects of serotonergic compounds.
-
Data Presentation
Table 1: this compound Receptor Binding Profile
| Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| 5-HT1A | 1 | Partial Agonist | [3][4][15] |
| 5-HT2A | 73 | Antagonist | [3][4][15] |
| 5-HT2C | Moderate Affinity | Antagonist | [1][2] |
Table 2: Estimated Pharmacokinetic Parameters of a Representative 5-HT2A Antagonist (Ketanserin) in Rats
Disclaimer: The following data is for Ketanserin (B1673593) and is provided as a proxy due to the limited availability of public pharmacokinetic data for Adatanserin. These values should be used as a general guide for experimental design.
| Parameter | Value | Route of Administration | Reference |
| Elimination Half-life (t½) | 2-5 hours | Intravenous/Oral | [2][16] |
| Oral Bioavailability (F) | >80% | Oral | [2][16] |
| Brain-to-Plasma Ratio | Low | Intravenous/Oral | [2][16] |
Experimental Protocols
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound at the predetermined dose and route, with a pre-treatment time based on its expected pharmacokinetic profile (typically 30-60 minutes for intraperitoneal injection).
-
Test Procedure:
-
Place the animal in the center of the maze, facing a closed arm.
-
Allow the animal to explore the maze for 5-10 minutes.
-
Record the session using an overhead camera connected to a video-tracking system.
-
-
Data Analysis: Key parameters to measure include:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (to assess for locomotor effects).
-
-
Cleaning: Thoroughly clean the maze between each animal to eliminate olfactory cues.
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound at the selected dose and route. The pre-treatment time should be optimized based on pharmacokinetic data.
-
Test Procedure:
-
Gently place the animal into the water cylinder.
-
Record the session for a total of 6 minutes.
-
The first 2 minutes are often considered a habituation period, with the final 4 minutes used for analysis.
-
-
Data Analysis: Score the duration of the following behaviors:
-
Immobility: The animal remains floating with only minor movements to keep its head above water.
-
Swimming: The animal makes active swimming motions, moving around the cylinder.
-
Climbing: The animal makes active movements with its forepaws against the wall of the cylinder.
-
-
Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.
Mandatory Visualizations
Signaling Pathways
Caption: Adatanserin's dual action on 5-HT1A and 5-HT2A receptor signaling pathways.
Experimental Workflow
Caption: General experimental workflow for Adatanserin behavioral assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. msudenver.edu [msudenver.edu]
- 4. Anxiolytic-like effects observed in rats exposed to the elevated zero-maze following treatment with 5-HT2/5-HT3/5-HT4 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of serotonin (5-HT)1A and 5-HT2A receptor agonists on schedule-controlled responding in rats: drug combination studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of serotonin (5-HT)1A and 5-HT2A receptor agonists on schedule-controlled responding in rats: drug combination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of human efficacious antidepressant doses using the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of blockade of 5-HT2 receptors and activation of 5-HT1A receptors on the exploratory activity of rats in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Mirtazapine - Wikipedia [en.wikipedia.org]
- 16. Pharmacokinetic evaluation of the in vitro and in vivo pharmacological profile of the major metabolites of ketanserin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Adatanserin Hydrochloride and Buspirone for Anxiolytic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical anxiolytic profiles of Adatanserin Hydrochloride and the established anxiolytic agent, buspirone (B1668070). By examining their distinct mechanisms of action and performance in relevant animal models of anxiety, this document aims to furnish a data-centric perspective for guiding further research and development in the field of anxiolytics.
At a Glance: Key Pharmacological and Preclinical Efficacy Data
The following tables summarize the core pharmacological properties and available quantitative data from preclinical studies of this compound and buspirone, facilitating a side-by-side comparison of their receptor binding affinities and anxiolytic-like activity.
Table 1: Pharmacological Profile
| Feature | This compound | Buspirone |
| Primary Mechanism | 5-HT1A Receptor Partial Agonist5-HT2A/2C Receptor Antagonist | 5-HT1A Receptor Partial Agonist |
| Secondary Targets | - | Weak Dopamine (B1211576) D2, D3, D4 Receptor Antagonist |
| Receptor Affinity (Ki, nM) | 5-HT1A: 15-HT2A: 73 | 5-HT1A: High (specific Ki varies by study)D2: Moderate |
Table 2: Preclinical Anxiolytic-Like Efficacy
| Compound | Animal Model | Species | Dosing Route | Effective Dose Range | Key Findings |
| This compound | Animal Conflict Model | Rat | Not Specified | Not Specified | Demonstrated significant anxiolytic activity.[1] |
| Buspirone | Elevated Plus-Maze | Rat | Oral (p.o.) | 0.03 - 0.3 mg/kg | Produced anxiolytic activity with a characteristic inverted-U shaped dose-response curve. |
| Buspirone | Vogel Conflict Test | Rat | Oral (p.o.) | 10 - 30 mg/kg | Showed significant anxiolytic activity at higher doses compared to the elevated plus-maze. |
| Buspirone | Conditioned Suppression of Drinking | Rat | Intraperitoneal (i.p.) | 0.25 - 1.0 mg/kg | Produced a slight increase in punished responding. |
Mechanisms of Action: A Tale of Two Serotonergic Modulators
Both this compound and buspirone exert their primary anxiolytic effects through modulation of the serotonin (B10506) system, specifically by acting as partial agonists at the 5-HT1A receptor. However, their broader pharmacological profiles diverge, potentially accounting for differences in their overall preclinical and clinical characteristics.
This compound exhibits a dual mechanism of action. It is a high-affinity partial agonist at 5-HT1A receptors and also acts as an antagonist at 5-HT2A and 5-HT2C receptors.[1] This combined activity is thought to contribute to its anxiolytic and potential antidepressant effects. The blockade of 5-HT2A/2C receptors may offer additional therapeutic benefits and potentially mitigate some of the side effects associated with selective 5-HT1A agonism.
Buspirone , in contrast, is primarily a 5-HT1A receptor partial agonist.[2] It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which initially reduces the firing of serotonergic neurons. With chronic treatment, these autoreceptors are thought to desensitize, leading to an overall enhancement of serotonergic transmission. Buspirone also functions as a partial agonist at postsynaptic 5-HT1A receptors. Furthermore, it possesses a weak antagonistic affinity for dopamine D2, D3, and D4 receptors, which may play a role in its overall therapeutic profile.[2] The clinical anxiolytic effects of buspirone are typically delayed, taking 2 to 4 weeks to become apparent.
Experimental Protocols
Detailed methodologies for the key preclinical models used to assess the anxiolytic effects of these compounds are provided below.
Vogel Conflict Test
This model is designed to induce a conflict between the motivation to drink water and the aversion to a mild electric shock, thereby assessing the anti-conflict, and by extension, anxiolytic properties of a drug.
Apparatus:
-
An operant chamber equipped with a grid floor for delivering a mild electric shock.
-
A drinking spout connected to a water source and a lickometer to detect drinking behavior.
Procedure:
-
Water Deprivation: Rats are typically water-deprived for a period of 24-48 hours prior to testing to ensure motivation to drink.
-
Habituation (Optional): Some protocols include a habituation session where the animal is placed in the chamber and allowed to drink freely without the shock to acclimate to the environment.
-
Drug Administration: The test compound (e.g., this compound or buspirone) or vehicle is administered at a predetermined time before the test session.
-
Test Session: The rat is placed in the operant chamber. After a set number of licks on the drinking spout (e.g., every 20th lick), a mild, brief electric shock is delivered through the grid floor.
-
Data Collection: The primary endpoint is the number of shocks received during the session. An increase in the number of shocks taken is indicative of an anxiolytic effect, as the drug reduces the suppressive effect of the punishment on drinking behavior.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. It is based on the natural aversion of rodents to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two arms are open, while the other two are enclosed by high walls.
-
The maze is typically made of a non-reflective material to minimize visual glare.
Procedure:
-
Habituation: The animal is brought to the testing room at least 30-60 minutes before the test to acclimate to the new environment.
-
Drug Administration: The test compound or vehicle is administered prior to the test.
-
Test Session: The animal is placed in the center of the maze, facing one of the open arms.
-
Data Collection: The animal's behavior is recorded for a set period (typically 5 minutes). Key parameters measured include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general activity). An increase in the time spent in and/or the number of entries into the open arms is interpreted as an anxiolytic effect.
-
Discussion and Future Directions
The available preclinical data suggests that both this compound and buspirone exhibit anxiolytic-like properties, primarily through their interaction with the 5-HT1A receptor. Adatanserin's additional antagonism of 5-HT2A/2C receptors presents a potentially more multifaceted mechanism for anxiety reduction.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies of this compound and buspirone in the same preclinical models of anxiety. Such studies would be invaluable for a more definitive comparison of their potency, efficacy, and dose-response relationships. Future research should aim to conduct such direct comparisons in a battery of well-validated anxiety models, including the Vogel conflict test and the elevated plus-maze.
Furthermore, a more detailed characterization of Adatanserin's anxiolytic profile is warranted. While it has shown efficacy in an "animal conflict model," quantitative data from this and other models would be crucial for a comprehensive assessment. Investigating the dose-dependency of Adatanserin's effects and its potential for side effects, such as sedation, would also be important next steps in its preclinical evaluation.
For drug development professionals, the distinct pharmacological profiles of these two compounds offer different strategic considerations. The dual mechanism of Adatanserin may provide a broader spectrum of activity or a more favorable side-effect profile, which are key aspects to explore in further non-clinical and eventual clinical development. Buspirone, with its well-established, albeit delayed, clinical efficacy, serves as a critical benchmark for the development of novel anxiolytic agents.
References
- 1. Synthesis and SAR of adatanserin: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buspirone and related compounds as alternative anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
Adatanserin Hydrochloride vs. Ketanserin: A Comparative Analysis of 5-HT2A Receptor Binding Affinity
For Immediate Release
This guide provides a detailed comparison of the 5-HT2A receptor binding affinities of Adatanserin Hydrochloride and Ketanserin (B1673593), two prominent antagonists of this receptor. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Summary of 5-HT2A Receptor Binding Affinities
The binding affinity of a compound to its target receptor is a critical parameter in drug discovery, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The available data for Adatanserin and Ketanserin are summarized below.
| Compound | Receptor | Parameter | Value (nM) |
| Adatanserin | 5-HT2 | Ki | 73[1] |
| Ketanserin | 5-HT2A | Ki | 2.5[2] |
| Ketanserin | 5-HT2A | IC50 | 1.1[3][4] |
| Ketanserin | 5-HT2A | iC50 | 0.75[5] |
Based on these data, Ketanserin demonstrates a significantly higher binding affinity for the 5-HT2A receptor compared to Adatanserin.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 protein.[6][7] Upon activation by its endogenous ligand, serotonin (B10506) (5-HT), the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7] This pathway is integral to numerous physiological processes.
Caption: 5-HT2A Receptor Signaling Cascade.
Experimental Protocols: Radioligand Binding Assay
The binding affinities of Adatanserin and Ketanserin to the 5-HT2A receptor are typically determined using a competitive radioligand binding assay.[3] This method quantifies the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.
Key Steps in the Experimental Workflow:
-
Membrane Preparation:
-
Cell membranes are prepared from cell lines (e.g., CHO-K1 or HEK293) that have been stably transfected to express the human 5-HT2A receptor.[3][8]
-
The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in a suitable assay buffer.[9]
-
-
Binding Assay:
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid vacuum filtration through a filter mat.[9]
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.[9]
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[3][9][10]
-
-
Data Analysis:
-
The data are used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of the test compound.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.[9]
-
Caption: Radioligand Binding Assay Workflow.
References
- 1. Adatanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. innoprot.com [innoprot.com]
- 8. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Adatanserin Hydrochloride: A Comparative Guide to its Potential Neuroprotective Effects in Stroke
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Adatanserin Hydrochloride's potential neuroprotective effects in the context of ischemic stroke. Due to the discontinuation of its clinical development, publicly available data on Adatanserin in stroke models is limited to in vitro studies. This guide, therefore, summarizes the existing preclinical evidence for Adatanserin and compares its mechanistic profile and in vitro efficacy with other neuroprotective agents, particularly those targeting serotonergic pathways, as well as more established compounds.
This compound: An Overview
This compound is a compound with a dual mechanism of action, acting as a partial agonist at the 5-HT1A serotonin (B10506) receptor and an antagonist at the 5-HT2A receptor.[1][2] While initially investigated for its potential as an anxiolytic and antidepressant, its role in neuroprotection, specifically in the context of cerebral ischemia, has been explored in preclinical settings.[3][4]
The primary hypothesis for its neuroprotective action in stroke revolves around its ability to modulate excitotoxicity, a key pathological process in ischemic brain injury.[4][5] Over-activation of glutamate (B1630785) receptors following a stroke leads to excessive calcium influx and subsequent neuronal death.[5]
Experimental Data & Comparative Analysis
This section presents the available experimental data for this compound and compares it with other neuroprotective agents.
In Vitro Ischemia Models
Key Findings for this compound:
A key study investigated the effect of Adatanserin on the release of excitatory (glutamate) and inhibitory (GABA) amino acids in a hippocampal slice model of ischemia induced by sodium azide (B81097) (NaN3)-induced anoxia and aglycemia.[3]
-
Glutamate and GABA Efflux: Adatanserin (10-1000 nM) significantly and dose-dependently reduced the ischemic efflux of both glutamate and GABA, with a maximal effect observed at 100 nM (72% and 81% reduction, respectively).[3]
-
Mechanism of Action: The neuroprotective effect of Adatanserin in this model was attributed to its 5-HT2A receptor antagonist activity. This was concluded because the effect was reversed by a 5-HT2A/2C receptor agonist (DOI) but not by a 5-HT1A antagonist (WAY-100635). Furthermore, a selective 5-HT2A antagonist (MDL-100907) mimicked the effect of Adatanserin on glutamate efflux.[3]
Comparative Analysis with Other Neuroprotective Agents:
The following table summarizes the in vitro efficacy of Adatanserin in comparison to other neuroprotective agents. It is important to note that direct comparative studies are lacking, and the experimental conditions may vary between studies.
| Compound | Target/Mechanism | Model | Key In Vitro Endpoints & Efficacy |
| Adatanserin | 5-HT1A Partial Agonist / 5-HT2A Antagonist | Rat Hippocampal Slices (Chemical Ischemia) | Attenuated ischemic glutamate and GABA efflux by up to 72% and 81% respectively.[3] |
| Repinotan | 5-HT1A Agonist | Rat Focal Ischemic Brain Injury Model | Reduced excitotoxic neuronal death.[5] |
| Ketanserin (B1673593) | 5-HT2A Antagonist | Mongolian Gerbil (Transient Global Ischemia) | Prevented delayed neuronal death in the hippocampal CA1 region.[6] |
| Edaravone | Free Radical Scavenger | Various in vitro models | Reduces oxidative stress and neuronal damage.[5] |
| NA-1 (Nerinetide) | PSD-95 Inhibitor | In vitro models of excitotoxicity | Prevents NMDA receptor-mediated neuronal death.[5] |
In Vivo Stroke Models
This compound:
To date, there is no publicly available data from in vivo studies of this compound in animal models of stroke, such as the middle cerebral artery occlusion (MCAO) model.
Comparative Analysis with Other Neuroprotective Agents (In Vivo Data):
The following table presents a summary of in vivo data for other neuroprotective agents, highlighting the type of data that would be crucial for validating the neuroprotective potential of a compound like Adatanserin.
| Compound | Animal Model | Key In Vivo Endpoints & Efficacy |
| Repinotan | Rat MCAO Model | Dose-dependent reduction in infarct volume.[7] |
| Ketanserin | Rat MCAO Model | Improved neurological scores.[8] |
| Ritanserin | Rat MCAO Model | No significant effect on infarct volume in a permanent MCAO model.[9] |
| Edaravone | Rodent MCAO Models | Decreased infarct volume and improved neurological function.[5] |
| NA-1 (Nerinetide) | Non-human Primate Stroke Model | Reduced infarct volume and improved functional outcome.[5] |
Experimental Protocols
In Vitro Ischemia Assay (Oxygen-Glucose Deprivation)
This protocol is a standard method used to mimic ischemic conditions in cell culture to screen for neuroprotective compounds.
-
Cell Culture: Primary neuronal cultures (e.g., from rat cortex or hippocampus) are established and matured for 10-14 days in vitro.[9]
-
Induction of Ischemia (OGD): The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber with a controlled atmosphere (e.g., 94.7% N₂, 5% CO₂, 0.3% O₂).[10] The duration of OGD can be varied to model different severities of ischemia.
-
Reperfusion: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator.
-
Assessment of Neuroprotection: Cell viability and death are assessed at various time points after reperfusion using assays such as:
-
LDH Release Assay: Measures lactate (B86563) dehydrogenase released from damaged cells.[10]
-
Caspase-3/7 Activation Assay: Detects apoptosis.[10]
-
Mitochondrial Damage Assays (e.g., MTT, JC-1): Assess mitochondrial function.[10]
-
Neurite Outgrowth Analysis: Quantifies neuronal morphology and health.[10]
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used and clinically relevant model of focal ischemic stroke in rodents.[1][7]
-
Animal Preparation: Rodents (rats or mice) are anesthetized. Body temperature is maintained at 37°C.
-
Surgical Procedure:
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and dissected.
-
A filament (e.g., a silicone-coated monofilament) is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 60-120 minutes) to induce transient ischemia. For permanent ischemia, the filament is not withdrawn. Reperfusion is achieved by withdrawing the filament.
-
Post-operative Care: Animals receive post-operative care, including analgesics and hydration.
-
Outcome Measures:
-
Neurological Deficit Scoring: Behavioral tests (e.g., Bederson score, limb-placing test) are performed to assess motor and sensory deficits.[6]
-
Infarct Volume Measurement: At a predetermined time point (e.g., 24 or 48 hours), animals are euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.
-
Signaling Pathways & Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for Adatanserin's neuroprotective effect and a typical experimental workflow for evaluating a neuroprotective agent.
Caption: Proposed neuroprotective mechanism of Adatanserin in ischemic stroke.
Caption: Experimental workflow for neuroprotective drug discovery in stroke.
Conclusion
For researchers in the field, the findings on Adatanserin highlight the potential of modulating serotonergic pathways, particularly 5-HT2A receptor antagonism, as a neuroprotective strategy. Future research in this area could focus on developing novel 5-HT2A antagonists with improved pharmacokinetic and safety profiles for evaluation in in vivo stroke models. A direct comparison of such compounds with established and emerging neuroprotective agents in standardized preclinical models will be essential to validate their potential as effective stroke therapies. The ultimate goal remains the translation of promising preclinical findings into clinically effective treatments for patients suffering from ischemic stroke.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and SAR of adatanserin: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Adatanserin - Wikipedia [en.wikipedia.org]
- 5. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of ketanserin and mianserin on delayed neuronal death induced by cerebral ischemia in Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist Repinotan HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelin-1-induced cerebral ischemia: effects of ketanserin and MK-801 on limb placing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of ritanserin, a 5-HT2 receptor antagonist, on ischemic cerebral blood flow and infarct volume in rat middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adrenergic receptor antagonism induces neuroprotection and facilitates recovery from acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Adatanserin Hydrochloride's Efficacy in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Adatanserin Hydrochloride across various animal models relevant to anxiety, depression, and neuroprotection. Adatanserin, a molecule with a dual mechanism of action as a partial agonist of the 5-HT1A receptor and an antagonist of the 5-HT2A receptor, has shown potential in modulating key pathways implicated in these central nervous system disorders. This document summarizes available quantitative data, details experimental methodologies, and visually represents associated signaling pathways and workflows to facilitate an objective evaluation of its performance against other relevant therapeutic agents.
Anxiolytic Efficacy: The Vogel Conflict Test
The Vogel conflict test is a widely used preclinical model to assess the anxiolytic potential of compounds. In this paradigm, thirsty rats are trained to drink from a tube that simultaneously delivers a mild electric shock, creating a conflict between the motivation to drink and the aversion to the shock. Anxiolytic compounds typically increase the number of punished licks.
Comparative Performance in the Vogel Conflict Test
| Compound | Dose | Animal Model | Key Efficacy Endpoint | Result |
| This compound | Data Not Available | Rat | Number of Punished Licks | Efficacy in a "conflict model" has been reported, but specific quantitative data is not publicly available. |
| Buspirone (B1668070) | 0.25 - 1 mg/kg (i.p.) | Rat | Number of Punished Licks | Slight increase in punished responding (less than 100% increase)[1]. |
| Buspirone | 10 - 30 mg/kg (p.o.) | Long-Evans Rat | Number of Punished Licks | Significant anxiolytic activity, with maximum efficacy at 10 mg/kg[2]. |
| Diazepam | 3 mg/kg | Wistar Rat | Number of Punished Licks | Similar anticonflict effects to CBD (10 mg/kg), increasing the number of punished licks[3]. |
Experimental Protocol: Vogel Conflict Test in Rats
-
Animals: Male Wistar or Sprague-Dawley rats are typically used. They are housed individually and maintained on a regular light-dark cycle.
-
Apparatus: A standard operant chamber equipped with a drinking spout connected to a shock generator and a lickometer to record the number of licks.
-
Procedure:
-
Water Deprivation: Rats are water-deprived for 48 hours prior to the test, with free access to food.
-
Acclimation: On the test day, rats are placed in the operant chamber for a 5-minute acclimation period with access to the water bottle without any shock.
-
Testing: Following acclimation, the shocker is activated. For a set period (e.g., 5 minutes), every 20th lick on the spout triggers a brief, mild electric shock (e.g., 0.5 mA for 0.5 seconds).
-
Data Collection: The total number of licks and the number of shocks received are recorded. An increase in the number of punished licks is indicative of an anxiolytic effect.
-
-
Drug Administration: Test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before the test session (e.g., 30-60 minutes).
Vogel Conflict Test Experimental Workflow
Antidepressant Efficacy: The Forced Swim Test
The forced swim test (FST), or Porsolt test, is a behavioral despair model used to screen for antidepressant efficacy. Rodents are placed in an inescapable cylinder of water, and the time spent immobile (floating) is measured. Antidepressant treatments are expected to reduce the duration of immobility.
Comparative Performance in the Forced Swim Test
| Compound | Dose | Animal Model | Key Efficacy Endpoint | Result |
| This compound | Data Not Available | Mouse/Rat | Immobility Time (seconds) | Data on the effect of Adatanserin in the forced swim test is not publicly available. |
| Sertraline | 10 mg/kg or 40 mg/kg (i.p.) | Male Rat | Immobility Time (seconds) | Significantly decreased immobility duration at both doses[4]. |
| Sertraline | Not Specified | Rat | Immobility Duration | Reduced immobility duration compared to controls in both sexes[5]. |
| Imipramine | 25 mg/kg | Rat | Mobility | Increased mobility on Day 2 when administered before or after training on Day 1[6]. |
Experimental Protocol: Forced Swim Test in Rats
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of approximately 30 cm, making it impossible for the rat to touch the bottom or escape.
-
Procedure:
-
Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute session. This initial exposure induces a baseline level of immobility.
-
Test Session (Day 2): 24 hours after the pre-test, the rat is placed back in the cylinder for a 5-minute test session.
-
Data Collection: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded during the 5-minute test session.
-
-
Drug Administration: Antidepressant drugs are typically administered according to various schedules, for example, multiple injections between the pre-test and test sessions, to assess their effect on learned helplessness.
Forced Swim Test Experimental Workflow
Neuroprotective Efficacy: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used animal model of ischemic stroke. It involves the temporary or permanent occlusion of the middle cerebral artery, leading to a reproducible infarct in the brain. The efficacy of neuroprotective agents is typically assessed by their ability to reduce the resulting infarct volume.
Comparative Performance in the MCAO Model
| Compound | Dose | Animal Model | Key Efficacy Endpoint | Result |
| This compound | Data Not Available | Rat/Mouse | Infarct Volume (mm³) | Data on the neuroprotective effects of Adatanserin in the MCAO model is not publicly available. |
| MDL 100,907 | Not Specified | Mouse | Not Specified | Studies indicate MDL 100,907's potential in neuroinflammation and motor recovery post-stroke, but specific infarct volume reduction data is not provided in the snippets[7]. |
| Ritanserin | 8 mg/kg (i.v.) | Sprague-Dawley Rat | Hemispheric Infarct Volume (mm³) | No significant difference in infarct volume compared to vehicle (136.6 ± 49.6 mm³ vs. 119.3 ± 49.4 mm³) in a permanent MCAO model[8]. |
| TAK-044 | 5 mg/kg (i.p.) | Wistar Rat | Percent Hemispheric Lesion Area (%) | Significantly attenuated lesion area compared to control (17.5 ± 0.5% vs. 61.2 ± 5.9%)[9]. |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Surgical Procedure:
-
Anesthesia: The rat is anesthetized, and its body temperature is maintained at 37°C.
-
Vessel Exposure: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed through a midline neck incision.
-
Occlusion: A nylon monofilament with a rounded tip is introduced into the ECA lumen and advanced into the ICA until it blocks the origin of the MCA.
-
Reperfusion: For transient MCAO models, the filament is withdrawn after a specific period (e.g., 60 or 90 minutes) to allow reperfusion. For permanent MCAO, the filament is left in place.
-
-
Infarct Volume Assessment:
-
Tissue Preparation: 24 or 48 hours after MCAO, the rat is euthanized, and the brain is removed and sectioned.
-
Staining: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue white.
-
Quantification: The unstained (infarcted) area in each brain slice is measured using image analysis software. The total infarct volume is calculated by integrating the infarct areas across all slices.
-
-
Drug Administration: Neuroprotective agents can be administered before, during, or after the ischemic insult to evaluate their therapeutic window.
MCAO Model and Infarct Volume Assessment Workflow
Signaling Pathways of Adatanserin's Targets
Adatanserin's pharmacological profile is defined by its interaction with two key serotonin (B10506) receptors: 5-HT1A and 5-HT2A. Understanding the signaling cascades initiated by these receptors is crucial for interpreting its therapeutic effects.
-
5-HT1A Receptor (Gi-coupled): As a partial agonist, Adatanserin's binding to the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling pathway is generally associated with neuronal hyperpolarization and a decrease in neuronal firing, contributing to anxiolytic and antidepressant effects.
-
5-HT2A Receptor (Gq-coupled): As an antagonist, Adatanserin blocks the binding of serotonin to the 5-HT2A receptor. This prevents the activation of phospholipase C (PLC), which would otherwise lead to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The blockade of this pathway is thought to contribute to the antipsychotic and antidepressant properties of various drugs and may also play a role in neuroprotection by mitigating excitotoxicity.
Signaling Pathways of Adatanserin's Targets
Conclusion
This compound demonstrates a promising pharmacological profile with its dual action on key serotonin receptors implicated in anxiety, depression, and neuronal protection. While qualitative reports suggest its efficacy in relevant animal models, a notable gap exists in the publicly available quantitative data that would allow for a direct and robust comparison with established and alternative therapeutic agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for contextualizing future research and for designing studies that can generate the necessary comparative data to fully elucidate Adatanserin's therapeutic potential. Further preclinical investigation with head-to-head comparisons is warranted to definitively position Adatanserin within the landscape of CNS drug development.
References
- 1. Buspirone effects in an animal conflict procedure: comparison with diazepam and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like effect of cannabidiol in the rat Vogel conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Learned immobility explains the behavior of rats in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of ritanserin, a 5-HT2 receptor antagonist, on ischemic cerebral blood flow and infarct volume in rat middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of endothelin antagonist (TAK-044) on cerebral ischemic volume, oxidative stress markers and neurobehavioral parameters in the middle cerebral artery occlusion model of stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of Adatanserin Hydrochloride for 5-HT Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Adatanserin Hydrochloride's specificity for serotonin (B10506) (5-HT) receptor subtypes. Through a detailed comparison with established 5-HT receptor antagonists, this document aims to offer researchers a clear perspective on Adatanserin's pharmacological profile, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a compound with a dual mechanism of action, functioning as a partial agonist at the 5-HT1A receptor and an antagonist at 5-HT2A and 5-HT2C receptors.[1] This unique profile suggests its potential therapeutic application in conditions where modulation of both serotonergic systems is beneficial. Understanding its precise binding affinity and functional activity across the diverse family of 5-HT receptors is crucial for predicting its efficacy and side-effect profile.
Comparative Analysis of Binding Affinities
The binding affinity of a ligand for its receptor, quantified by the inhibition constant (Ki), is a primary indicator of its potency and potential for off-target effects. The following table summarizes the reported binding affinities of Adatanserin and a panel of comparator 5-HT receptor antagonists across various 5-HT receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) |
| Adatanserin | 1[2] | Data not available | Data not available | 73[2] | Data not available | >3333[3] | Data not available | Data not available |
| Ketanserin | 1817[4] | 1900[4] | ~155 (pKi=7.17)[5] | 3.5[6] | Data not available | ~50 (pKi=7.3)[5] | >500[7] | Data not available |
| Altanserin | Data not available | Data not available | Data not available | 0.3[8] | Data not available | 6.0[8] | 1756[8] | 15[8] |
| M100907 (Volinanserin) | Data not available | Data not available | Data not available | 0.36[8] | >100-fold selective | >100-fold selective | Data not available | Data not available |
| Pimavanserin | Data not available | Data not available | Data not available | 0.087[9] | >300[9] | 0.44[9] | Data not available | Data not available |
| WAY-100635 | 0.39[10] | >100-fold selective | >100-fold selective | >100-fold selective | >100-fold selective | >100-fold selective | >100-fold selective | >100-fold selective |
| SB-224289 | >60-fold selective | ~6.9 (pKi=8.16)[11] | >60-fold selective | >60-fold selective | >60-fold selective | >60-fold selective | Data not available | Data not available |
| GR 125743 | Data not available | ~1.4 (pKi=8.85)[12] | ~4.9 (pKi=8.31)[12] | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Ki values are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Comparative Analysis of Functional Activity
Functional assays provide insights into the cellular response upon ligand binding, determining whether a compound acts as an agonist, antagonist, or inverse agonist. The following table presents available functional activity data for Adatanserin and comparator compounds.
| Compound | Receptor | Assay Type | Parameter | Value |
| Adatanserin | 5-HT1A | β-arrestin | EC50 | 6.7 nM (Partial Agonist)[3] |
| 5-HT2A | β-arrestin | IC50 | 62.3 nM (Antagonist)[3] | |
| 5-HT2C | β-arrestin | IC50 | >3333 nM[3] | |
| Ketanserin | 5-HT1Dα | cAMP | pKb | ~7.17 (Antagonist)[5] |
| 5-HT2A | Calcium Flux | pIC50 | 7.08 (Antagonist)[10] | |
| M100907 (Volinanserin) | 5-HT2A | Calcium Release | pIC50 | Data available[13] |
| Pimavanserin | 5-HT2A | R-SAT | pIC50 | 8.7 (Inverse Agonist)[14] |
| 5-HT2C | R-SAT | pIC50 | 7.1 (Inverse Agonist)[14] | |
| WAY-100635 | 5-HT1A | [3H]8-OH-DPAT binding | pIC50 | 8.87 (Antagonist)[12] |
| 5-HT1A | Guinea-pig ileum | pA2 | 9.71 (Antagonist)[12] | |
| SB-224289 | 5-HT1B | [35S]GTPγS | pA2 | ~8.16 (Inverse Agonist)[11] |
Note: pKi, pIC50, pA2, and pKb are the negative logarithms of the respective molar concentration values. R-SAT refers to Receptor Selection and Amplification Technology.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays measure the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand.
Key Components:
-
Receptor Source: Membranes from cells stably expressing the human recombinant 5-HT receptor subtype of interest or from specific brain regions known to be rich in the target receptor.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ³H or ¹²⁵I). The choice of radioligand is critical for assay specificity.
-
Test Compound: The unlabeled compound for which the binding affinity is being determined.
-
Assay Buffer: A buffer solution optimized for receptor stability and ligand binding.
-
Filtration System: A vacuum filtration manifold with glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity trapped on the filters.
Functional Assays
Functional assays measure the cellular response following receptor activation or blockade.
This assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist. A decrease in agonist-stimulated [³⁵S]GTPγS binding in the presence of a test compound indicates antagonist activity.
This assay is suitable for GPCRs that couple to the Gq signaling pathway, leading to an increase in intracellular calcium concentration ([Ca²⁺]i). The change in [Ca²⁺]i is measured using a calcium-sensitive fluorescent dye.
This assay is used for GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) G-proteins, which modulate the production of cyclic adenosine (B11128) monophosphate (cAMP). Changes in cAMP levels are typically measured using immunoassays or reporter gene assays.
Signaling Pathways
The interaction of Adatanserin with 5-HT1A and 5-HT2A receptors triggers distinct intracellular signaling cascades.
Conclusion
This compound exhibits a distinct profile as a 5-HT1A receptor partial agonist and a 5-HT2A receptor antagonist with high selectivity over the 5-HT2C receptor. Its high affinity for the 5-HT1A receptor is comparable to the selective antagonist WAY-100635. At the 5-HT2A receptor, its antagonist potency is moderate. The available data suggests that Adatanserin possesses a favorable selectivity profile, particularly its low affinity for the 5-HT2C receptor, which may translate to a reduced risk of certain side effects associated with less selective 5-HT2 antagonists. Further comprehensive screening across a wider panel of 5-HT receptor subtypes would provide a more complete understanding of its specificity and potential for off-target interactions. This comparative guide provides a foundational resource for researchers to evaluate the potential of Adatanserin in preclinical and clinical investigations.
References
- 1. Adatanserin - Wikipedia [en.wikipedia.org]
- 2. Synthesis and SAR of adatanserin: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of thioadatanserin and its dialkylated products as partial 5-HTR1A agonists and 5-HTR2A antagonists for potential use in depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WAY-100635 antagonist-induced plasticity of 5-HT receptors: regulatory differences between a stable cell line and an in vivo native system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketanserin and ritanserin discriminate between recombinant human 5-HT1D alpha and 5-HT1D beta receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SB‐224289–a novel selective (human) 5‐HT1B receptor antagonist with negative intrinsic activity | Semantic Scholar [semanticscholar.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [<sup>3</sup>H]ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]
Bridging the Gap: In Vivo Efficacy of Adatanserin Hydrochloride Supported by In Vitro Profile
A Comparative Guide for Researchers in Drug Development
Adatanserin Hydrochloride, a compound with a dual mechanism of action, has demonstrated potential as an anxiolytic and antidepressant agent. This guide provides a comprehensive comparison of Adatanserin's performance with established alternatives, supported by available preclinical data. By examining its in vitro characteristics and translating them to in vivo efficacy, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on this promising molecule.
In Vitro Profile: A Dual-Action Mechanism
This compound exhibits a distinct in vitro profile characterized by its high affinity as a partial agonist at the serotonin (B10506) 1A (5-HT1A) receptor and moderate affinity as an antagonist at the serotonin 2A (5-HT2A) receptor. This dual functionality suggests a synergistic potential for treating anxiety and depression, as both receptor systems are implicated in the pathophysiology of these disorders.
| Target Receptor | Mechanism of Action | Binding Affinity (Ki) |
| 5-HT1A | Partial Agonist | 1 nM[1] |
| 5-HT2A | Antagonist | 73 nM[1] |
Table 1: In Vitro Receptor Binding Profile of this compound.
In Vivo Efficacy: Translating Receptor Affinity to Functional Outcomes
Preclinical studies in rodent models have substantiated the anxiolytic and antidepressant potential of Adatanserin, consistent with its in vitro receptor binding profile. While specific quantitative data from standardized behavioral tests like the Vogel conflict test, tail suspension test, or forced swim test are not extensively published in publicly available literature, existing reports consistently highlight its significant activity in animal models of anxiety.
The primary evidence for Adatanserin's in vivo efficacy comes from the animal conflict model , a well-established paradigm for screening anxiolytic drugs. In this test, a rat's trained behavior to obtain a reward (e.g., drinking water) is suppressed by the concurrent presentation of a mild punishment (e.g., a footshock). Anxiolytic compounds typically increase the number of punished responses, indicating a reduction in anxiety-like behavior. Reports consistently state that Adatanserin demonstrates "significant anxiolytic activity" in this model.[1]
Further in vivo characterization has been conducted using the rat serotonin syndrome and quipazine- and DOI-induced head shake paradigms . These models are instrumental in confirming the functional 5-HT1A partial agonist and 5-HT2A antagonist activities of Adatanserin in a living system, respectively.[1]
Comparative Analysis with Alternative Agents
To contextualize the potential of Adatanserin, it is compared with two established compounds targeting the serotonergic system: Buspirone (B1668070), a 5-HT1A receptor partial agonist, and Ketanserin, a 5-HT2A receptor antagonist.
| Compound | Primary Mechanism | In Vivo Model | Key Findings |
| Adatanserin | 5-HT1A Partial Agonist / 5-HT2A Antagonist | Animal Conflict Model | "Significant anxiolytic activity"[1] |
| Buspirone | 5-HT1A Partial Agonist | Vogel Conflict Test (Rat) | Anxiolytic activity observed at 10 mg/kg (p.o.)[2][3] |
| Ketanserin | 5-HT2A Antagonist | Punished Behavior (Rat) | Inactive in increasing punished responding[4] |
Table 2: Comparative In Vivo Efficacy in Anxiety Models.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and potential replication of findings.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A and 5-HT2A receptors.
-
Methodology: Radioligand binding assays are performed using cell membranes prepared from tissues or cell lines expressing the target receptors. For 5-HT1A receptor binding, a radiolabeled ligand such as [3H]8-OH-DPAT is used. For 5-HT2A receptor binding, a radiolabeled antagonist like [3H]ketanserin is commonly employed. Varying concentrations of Adatanserin are incubated with the membranes and the radioligand. The concentration of Adatanserin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vivo Vogel Conflict Test (Punished Drinking Test)
-
Objective: To assess the anxiolytic-like activity of a test compound.
-
Animals: Typically, water-deprived male rats (e.g., Wistar or Sprague-Dawley) are used.
-
Apparatus: A testing chamber equipped with a drinking spout connected to a water source and an electrical shock generator.
-
Procedure:
-
Acclimation and Water Deprivation: Rats are individually housed and deprived of water for a specified period (e.g., 48 hours) to motivate drinking behavior.
-
Drug Administration: Animals are administered this compound, a comparator drug, or a vehicle control at various doses and routes (e.g., intraperitoneally or orally) at a predetermined time before the test.
-
Testing Session: Each rat is placed in the testing chamber for a fixed duration (e.g., 5-10 minutes). For every set number of licks on the drinking spout (e.g., 20 licks), the rat receives a brief, mild electric shock.
-
Data Collection: The primary endpoint is the number of shocks received during the session. An increase in the number of shocks is indicative of an anxiolytic effect, as the animal is less deterred by the punishment. The volume of water consumed may also be measured to control for non-specific effects on thirst or motor activity.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Adatanserin based on its in vitro profile and a typical experimental workflow for evaluating such a compound.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for preclinical evaluation.
Conclusion
The available in vitro data for this compound strongly supports its dual-action mechanism as a 5-HT1A partial agonist and 5-HT2A antagonist. This profile is consistent with the significant anxiolytic-like effects observed in preclinical in vivo models. While a direct quantitative comparison with other agents is limited by the availability of head-to-head studies, the existing evidence positions Adatanserin as a compound of interest for further investigation in the development of novel treatments for anxiety and depressive disorders. Future research should focus on generating comprehensive dose-response data in standardized behavioral paradigms to more precisely delineate its therapeutic window and comparative efficacy.
References
- 1. Synthesis and SAR of adatanserin: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the anticonflict effect of buspirone and its major metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of effects of buspirone and gepirone with benzodiazepines and antagonists of dopamine and serotonin receptors on punished behavior of rats [pubmed.ncbi.nlm.nih.gov]
Adatanserin Hydrochloride: A Comparative Analysis of its Putative Effects on Dopamine Release Against Other Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adatanserin Hydrochloride is a novel psychotropic agent with a distinct pharmacological profile as a potent 5-HT2A receptor antagonist and a partial agonist at 5-HT1A receptors. This profile suggests a potential role as an atypical antipsychotic, a class of drugs known to modulate dopamine (B1211576) release in key brain regions, differing from the action of typical antipsychotics. This guide provides a comparative overview of the anticipated effects of Adatanserin on dopamine release versus established antipsychotic medications, based on its mechanism of action. It is important to note that direct comparative preclinical or clinical studies quantifying Adatanserin's effect on dopamine release against other antipsychotics are not extensively available in the public domain. Therefore, this comparison is predicated on its receptor binding profile and the known downstream effects of 5-HT1A and 5-HT2A receptor modulation on dopaminergic pathways.
Mechanism of Action and Expected Effects on Dopamine Release
Adatanserin's dual action on serotonin (B10506) receptors is critical to its predicted effects on dopamine (DA) neurotransmission.
-
5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a hallmark of atypical antipsychotics. These receptors are known to exert an inhibitory influence on dopamine release in several brain regions, including the prefrontal cortex (PFC) and the striatum. By antagonizing these receptors, Adatanserin is expected to disinhibit dopaminergic neurons, leading to an increase in extracellular dopamine levels, particularly in the PFC. This effect is thought to contribute to the improved negative and cognitive symptoms observed with atypical antipsychotics.
-
5-HT1A Receptor Partial Agonism: Activation of 5-HT1A autoreceptors on serotonin neurons can reduce serotonin release, which in turn can modulate dopamine release. Furthermore, 5-HT1A heteroreceptors are present on pyramidal neurons in the prefrontal cortex. Atypical antipsychotics that are 5-HT1A agonists or partial agonists are believed to enhance dopamine release in the prefrontal cortex.[1][2] This effect is considered beneficial for treating the negative and cognitive symptoms of schizophrenia.[3] Therefore, Adatanserin's partial agonism at 5-HT1A receptors is hypothesized to contribute to an elevation of dopamine levels in the PFC.
The synergistic action of 5-HT2A antagonism and 5-HT1A partial agonism is a key feature of several newer antipsychotic drugs.[3] This combination is thought to be crucial for enhancing cortical dopamine release.[4]
Comparative Effects of Antipsychotics on Dopamine Release
The following table summarizes the known effects of various classes of antipsychotics on dopamine release in two key brain regions: the prefrontal cortex (PFC) and the striatum. The effects of Adatanserin are inferred based on its pharmacological profile.
| Drug Class | Examples | Mechanism of Action | Effect on Dopamine Release in Prefrontal Cortex (PFC) | Effect on Dopamine Release in Striatum | Reference |
| Typical Antipsychotics | Haloperidol, Chlorpromazine | Potent D2 receptor antagonists | Variable/Slight Increase or No Change | Blockade of D2 autoreceptors can lead to a modest, short-term increase, followed by compensatory changes. | [5] |
| Atypical Antipsychotics (Serotonin-Dopamine Antagonists) | Risperidone, Olanzapine (B1677200), Clozapine | 5-HT2A and D2 receptor antagonists | Significant Increase: Mediated primarily by 5-HT2A antagonism and, for some, 5-HT1A agonism. | Moderate Increase or Less pronounced effect compared to PFC: D2 antagonism is the dominant mechanism. | [5][6][7] |
| Atypical Antipsychotics (D2 Partial Agonists) | Aripiprazole, Brexpiprazole | Partial agonist at D2 and 5-HT1A receptors, antagonist at 5-HT2A receptors | Increase: Modulates dopamine release, acting as an agonist in low-dopamine states and an antagonist in high-dopamine states. | Stabilization: Acts as a functional antagonist in the typically hyperdopaminergic striatum of individuals with psychosis. | |
| This compound (Predicted) | Adatanserin | 5-HT2A antagonist and 5-HT1A partial agonist | Predicted to Increase: Based on the combined effects of 5-HT2A antagonism and 5-HT1A partial agonism, similar to some atypical antipsychotics. | Predicted to have a less pronounced effect compared to PFC: The lack of significant D2 antagonism suggests a different profile from typical and most atypical antipsychotics. |
Signaling Pathways and Experimental Workflows
Adatanserin's Proposed Signaling Pathway for Dopamine Modulation
Caption: Proposed mechanism of Adatanserin on dopamine release in the PFC.
Experimental Workflow for In Vivo Microdialysis
Caption: A typical workflow for an in vivo microdialysis experiment.
Experimental Protocols
The following is a generalized experimental protocol for assessing the effect of a compound on dopamine release using in vivo microdialysis, based on methodologies described in the scientific literature.[8][9][10]
Objective: To measure extracellular dopamine concentrations in a specific brain region (e.g., medial prefrontal cortex or striatum) of a conscious, freely moving rodent following the administration of a test compound.
Materials:
-
Animals: Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Surgical Equipment: Stereotaxic apparatus, anesthetic machine, surgical instruments, dental cement.
-
Microdialysis Equipment: Microdialysis probes with a specific membrane length and molecular weight cut-off, guide cannulae, liquid swivel, syringe pump, fraction collector.
-
Chemicals: Test compounds (Adatanserin HCl, other antipsychotics), artificial cerebrospinal fluid (aCSF), standards for dopamine and its metabolites (DOPAC, HVA).
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Animals are anesthetized (e.g., with isoflurane).
-
Using a stereotaxic frame, a guide cannula is surgically implanted, targeting the brain region of interest (e.g., medial prefrontal cortex). The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover from surgery for a specified period (e.g., 5-7 days).
-
-
Microdialysis Experiment:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.
-
The probe is connected to a syringe pump and a fraction collector via a liquid swivel, allowing the animal to move freely.
-
The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period (e.g., 2-3 hours), baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
The test compound is administered (e.g., via intraperitoneal injection or through the dialysis probe).
-
Dialysate samples continue to be collected for a defined period post-administration.
-
-
Sample Analysis:
-
The collected dialysate samples are analyzed using HPLC with electrochemical detection to separate and quantify the concentrations of dopamine and its metabolites.
-
The results are typically expressed as a percentage change from the average baseline concentration.
-
Conclusion
Based on its pharmacological profile as a 5-HT2A antagonist and 5-HT1A partial agonist, this compound is predicted to increase dopamine release in the prefrontal cortex, an effect shared with several atypical antipsychotics. This profile suggests a potential for efficacy against the negative and cognitive symptoms of schizophrenia with a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics. However, direct comparative experimental studies are necessary to definitively quantify the magnitude and regional specificity of Adatanserin's effect on dopamine release relative to other antipsychotic agents. Such studies, employing techniques like in vivo microdialysis, will be crucial in fully characterizing the therapeutic potential of Adatanserin.
References
- 1. Comparing dopamine release, uptake, and D2 autoreceptor function across the ventromedial to dorsolateral striatum in adolescent and adult male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different effects of typical and atypical antipsychotics on grey matter in first episode psychosis: the AESOP study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo actions of atypical antipsychotic drug on serotonergic and dopaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of olanzapine at dopamine D1 and D2 receptors in dopamine depleted animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ziprasidone (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mianserin markedly and selectively increases extracellular dopamine in the prefrontal cortex as compared to the nucleus accumbens of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Efficacy of Dopamine Partial Agonists by Doses for Treatment-Resistant Depression: A Systematic Review and Dose-Response Model-Based Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Adatanserin Hydrochloride: A Guide to Safe and Compliant Practices
Core Principles of Chemical Waste Disposal
The disposal of any chemical waste, including Adatanserin Hydrochloride, is regulated by environmental protection agencies to prevent harm to human health and the environment. As a fundamental rule, chemical waste should never be disposed of in the regular trash or poured down the sewer system.[1] Instead, it must be managed through a dedicated Environmental Health and Safety (EHS) program.[1]
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound and other laboratory chemicals.
1. Waste Identification and Segregation:
-
Treat all waste chemicals, including this compound and any materials it has contaminated, as hazardous waste.
-
Segregate waste based on compatibility to prevent dangerous reactions. For instance, do not mix flammable materials with oxidizers.
2. Proper Containerization:
-
Use a suitable, leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
Ensure the container is in good condition, free from rust or leaks, and has a secure lid.
-
The container must be compatible with the chemical waste it will hold.
3. Accurate and Detailed Labeling:
-
All hazardous waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added.
-
The label must include the words "Hazardous Waste."[1]
-
Detailed information is crucial for proper disposal by waste management professionals. The table below summarizes the required information for the waste label.
Summary of Required Information for Hazardous Waste Label
| Information Required | Description |
| Full Chemical Name | Write the full, common name of the chemical(s). For mixtures, list each component. Avoid abbreviations or chemical formulas.[1] |
| Quantity/Concentration | Indicate the amount and concentration of each chemical in the container. |
| Date of Generation | The date the waste was first placed in the container.[1] |
| Principal Investigator | The name and contact information of the responsible researcher.[1] |
| Laboratory Location | The building and room number where the waste was generated.[1] |
| Hazard Pictograms | Check the appropriate hazard symbols (e.g., flammable, corrosive, toxic).[1] |
4. Safe Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area near the point of generation.
-
Ensure secondary containment is used to capture any potential leaks.
-
Keep waste containers closed except when adding waste.
5. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not transport hazardous waste across the facility yourself; this should be done by trained EHS personnel.
-
Provide the EHS office with a complete list of the chemicals for disposal.
6. Disposal of Empty Containers:
-
A container that held a hazardous chemical is also considered hazardous waste until properly decontaminated.
-
To dispose of an empty container as regular trash, it must be triple-rinsed with a suitable solvent that can remove the chemical residue.[2][3]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing, deface or remove the original chemical label and allow the container to air dry before disposal.[3][4]
Experimental Protocol: Triple-Rinsing of Empty Containers
This protocol details the methodology for the decontamination of empty containers that held this compound.
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., water, or another solvent capable of dissolving this compound)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
A designated hazardous waste container for the rinsate
Procedure:
-
Don appropriate PPE.
-
First Rinse: Add a small amount of the chosen solvent to the empty container, approximately 10% of the container's volume.
-
Secure the lid and swirl the container to ensure the solvent comes into contact with all interior surfaces.
-
Pour the rinsate into the designated hazardous waste container.
-
Repeat the rinsing process two more times (for a total of three rinses).
-
Allow the empty container to air dry completely in a well-ventilated area, such as a fume hood.
-
Deface the original label on the container to prevent misidentification.
-
Dispose of the decontaminated container in the appropriate solid waste stream as advised by your institution's EHS guidelines.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its associated waste.
Caption: Workflow for the proper disposal of this compound.
By adhering to these established procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting the broader ecosystem. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Safeguarding Researchers: A Guide to Personal Protective Equipment for Adatanserin Hydrochloride
For researchers and drug development professionals, ensuring personal safety during the handling of potent chemical compounds like Adatanserin Hydrochloride is paramount. In the absence of a specific Safety Data Sheet (SDS), this guide provides essential, immediate safety and logistical information based on best practices for handling potent pharmaceutical compounds. This procedural guidance is designed to build a foundation of safety and trust in your laboratory operations.
This compound is a mixed 5-HT1A receptor partial agonist and 5-HT2A and 5-HT2C receptor antagonist that was investigated for its antidepressant properties.[1] As with many research compounds, comprehensive hazard information may not be readily available. Therefore, it is crucial to handle it as a potentially hazardous and potent substance, implementing stringent safety protocols to minimize exposure.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment (PPE), engineering controls should be implemented as the primary method of exposure reduction.
-
Chemical Fume Hood: All manipulations of this compound powder, including weighing and preparing solutions, should be conducted in a certified chemical fume hood.[2]
-
Ventilated Balance Enclosure: For weighing potent powders, a ventilated balance enclosure (also known as a powder containment hood) provides an additional layer of protection by capturing airborne particles at the source.
-
Closed Systems: Whenever feasible, use closed-system transfer devices (CSTDs) to further minimize the risk of aerosol generation and contamination.
Personal Protective Equipment (PPE): A Comprehensive Barrier
PPE should be considered the final barrier between the researcher and the chemical. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Gloves | Eye Protection | Respiratory Protection | Protective Clothing |
| Receiving and Unpacking | Double Nitrile Gloves | Safety Glasses with Side Shields | Not generally required, unless package is damaged | Lab Coat |
| Weighing Powder | Double Nitrile Gloves | Chemical Safety Goggles | N95 or higher-level respirator | Disposable Gown with knit cuffs over lab coat |
| Preparing Solutions | Double Nitrile Gloves | Chemical Safety Goggles | N95 or higher-level respirator | Disposable Gown with knit cuffs over lab coat |
| Administering to Cultures or Animals | Nitrile Gloves | Safety Glasses with Side Shields | Not generally required if in solution and handled carefully | Lab Coat |
| Cleaning and Decontamination | Heavy-duty Nitrile or Neoprene Gloves | Chemical Safety Goggles | N95 or higher-level respirator (if cleaning spills of powder) | Disposable Gown or Apron |
| Waste Disposal | Double Nitrile Gloves | Safety Glasses with Side Shields | Not generally required | Lab Coat |
Detailed PPE Specifications and Procedures
Gloves:
-
Type: Powder-free nitrile gloves are recommended for handling chemicals. Avoid latex gloves due to potential allergies and vinyl gloves as they offer less chemical protection.
-
Double Gloving: When handling the solid compound or concentrated solutions, wearing two pairs of nitrile gloves is best practice. The outer glove should be removed immediately after the task is completed and disposed of as hazardous waste.
-
Changing Gloves: Gloves should be changed frequently, at least every 30-60 minutes, or immediately if they become contaminated, torn, or punctured.[3]
-
Proper Removal: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contamination. Wash hands thoroughly with soap and water after removing gloves.[3]
Eye and Face Protection:
-
Safety Glasses: At a minimum, safety glasses with side shields should be worn for all laboratory work.
-
Chemical Goggles: When there is a splash hazard, such as when preparing solutions or cleaning spills, chemical safety goggles that form a seal around the eyes are required.[4]
-
Face Shield: For tasks with a high risk of splashing, a face shield should be worn in addition to chemical goggles to protect the entire face.
Respiratory Protection:
-
Surgical Masks: Surgical masks offer no protection against chemical aerosols or powders and should not be used for this purpose.[3]
-
N95 or Higher Respirator: When handling this compound as a powder, a NIOSH-approved N95 or higher-level particulate respirator is necessary to prevent inhalation. All personnel required to wear respirators must be properly fit-tested and trained in their use.
Protective Clothing:
-
Lab Coats: A clean, buttoned lab coat should be worn at all times in the laboratory.
-
Disposable Gowns: For tasks involving significant handling of the solid compound, a disposable gown made of a low-permeability fabric with a solid front and tight-fitting cuffs should be worn over the lab coat.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[5]
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling this compound, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available.
-
Weighing: Conduct weighing within a ventilated balance enclosure or a chemical fume hood. Use a dedicated set of spatulas and weigh boats.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Decontamination: After each handling session, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
Disposal:
-
Solid Waste: All disposable items contaminated with this compound, including gloves, gowns, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Below is a logical workflow for selecting the appropriate personal protective equipment when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
